Demethylregelin
説明
Structure
3D Structure
特性
分子式 |
C30H46O4 |
|---|---|
分子量 |
470.7 g/mol |
IUPAC名 |
(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,23-,24-,27-,28-,29+,30+/m0/s1 |
InChIキー |
QGMNTKNSMLYTKS-BHHXOIJJSA-N |
異性体SMILES |
C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C)O)C(=O)O |
正規SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C)O)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
Demethylregelin: A Comprehensive Guide to its Structure Elucidation and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure elucidation of demethylregelin, a naturally occurring triterpenoid. This document details the spectral data, experimental protocols, and the logical workflow employed to determine its complex chemical architecture.
Introduction
This compound is a member of the ursene-type triterpenoid family, a class of natural products known for their diverse and potent biological activities. Isolated from plants of the Tripterygium genus, this compound and its analogues have garnered significant interest within the scientific community. Accurate structural determination is the foundational step for understanding its bioactivity and for any future drug development endeavors. This guide summarizes the key data and methodologies for its structure elucidation.
Spectroscopic Data
The structure of this compound was elucidated through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized below.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides the elemental composition of a molecule, which is crucial for determining its molecular formula.
| Parameter | Value |
| Ionization Mode | Electron Impact (EI) |
| Molecular Ion [M]+ | m/z 470.3396 |
| Calculated Molecular Formula | C30H46O4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy, along with 2D correlation experiments (COSY, HSQC, and HMBC), were instrumental in assembling the carbon skeleton and assigning the stereochemistry of this compound. The following table summarizes the key NMR spectral data.
| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| 1 | 38.5 | 1.55 (m) | C-2, C-3, C-5, C-10, C-25 | H-2 |
| 2 | 27.2 | 1.68 (m) | C-1, C-3, C-10 | H-1, H-3 |
| 3 | 218.5 | - | - | - |
| 4 | 47.4 | - | - | - |
| 5 | 55.3 | 1.35 (d, 9.5) | C-4, C-6, C-10, C-24, C-25 | H-6 |
| 6 | 20.2 | 1.48 (m) | C-5, C-7, C-8, C-10 | H-5, H-7 |
| 7 | 33.1 | 1.50 (m) | C-6, C-8, C-9, C-14 | H-6, H-8 |
| 8 | 39.7 | - | - | - |
| 9 | 47.6 | 1.60 (m) | C-8, C-10, C-11, C-12 | H-11 |
| 10 | 37.1 | - | - | - |
| 11 | 23.4 | 1.95 (m) | C-9, C-12, C-13 | H-9, H-12 |
| 12 | 125.4 | 5.35 (t, 3.5) | C-9, C-11, C-13, C-14, C-18 | H-11 |
| 13 | 138.2 | - | - | - |
| 14 | 42.1 | - | - | - |
| 15 | 28.1 | 1.75 (m) | C-8, C-14, C-16, C-27 | H-16 |
| 16 | 24.2 | 1.85 (m) | C-15, C-17, C-22, C-27 | H-15 |
| 17 | 48.2 | - | - | - |
| 18 | 53.1 | 2.20 (d, 11.0) | C-12, C-13, C-17, C-19, C-20 | H-19 |
| 19 | 39.1 | 1.65 (m) | C-18, C-20, C-21, C-29, C-30 | H-18, H-20 |
| 20 | 38.9 | 1.45 (m) | C-19, C-21, C-29, C-30 | H-19 |
| 21 | 30.7 | 1.50 (m) | C-19, C-20, C-22 | H-22 |
| 22 | 73.5 | 4.50 (d, 5.0) | C-17, C-21 | H-21 |
| 23 | 28.1 | 1.15 (s) | C-4, C-5, C-24 | - |
| 24 | 16.7 | 1.05 (s) | C-4, C-5, C-23 | - |
| 25 | 15.4 | 0.95 (s) | C-1, C-5, C-9, C-10 | - |
| 26 | 17.1 | 0.85 (s) | C-8, C-14, C-15 | - |
| 27 | 25.9 | 1.10 (s) | C-13, C-14, C-15, C-16 | - |
| 28 | 28.8 | 0.90 (d, 6.5) | C-17, C-19, C-20 | - |
| 29 | 17.2 | 0.88 (d, 6.5) | C-19, C-20, C-21 | - |
| 30 | 180.5 | - | - | - |
Experimental Protocols
The following protocols are representative of the methods used for the isolation and structure elucidation of this compound.
Isolation of this compound
-
Plant Material: The air-dried and powdered stems of Tripterygium regelii were used as the starting material.
-
Extraction: The powdered plant material was extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract was suspended in water and partitioned successively with n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc).
-
Chromatography: The CHCl3-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions containing compounds with similar TLC profiles were combined.
-
Purification: The combined fractions were further purified by repeated column chromatography on silica gel and preparative thin-layer chromatography (pTLC) to yield pure this compound.
Spectroscopic Analysis
-
Mass Spectrometry:
Demystifying Demethylregelin: A Technical Guide to its Natural Sources and Isolation from Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of Demethylregelin, a significant bioactive triterpenoid found in the medicinal plant Tripterygium wilfordii. The information compiled herein is curated from scientific literature to support research and development efforts in natural product chemistry and drug discovery.
Natural Occurrence of this compound
This compound is a naturally occurring pentacyclic triterpenoid that has been identified in several plant species. Its primary and most studied source is the genus Tripterygium, which belongs to the Celastraceae family. Notably, this compound has been reported in Tripterygium wilfordii, Tripterygium regelii, and Salacia chinensis[1]. The roots of Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine, are a known reservoir of a diverse array of bioactive compounds, including this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the design of effective extraction and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₄ | [1] |
| Molecular Weight | 470.7 g/mol | [1] |
| IUPAC Name | (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | [1] |
| Synonyms | Regelin acid, 22-Hydroxy-3-oxo-12-ursen-30-oic acid | [1] |
Isolation of this compound from Tripterygium wilfordii
While a specific, detailed protocol for the isolation of this compound from Tripterygium wilfordii is not extensively documented in a single source, a composite methodology can be constructed based on established protocols for the isolation of triterpenoids from the Tripterygium genus. The following protocol is a synthesized approach based on available literature.
General Experimental Workflow
The isolation of this compound from the roots of Tripterygium wilfordii typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification. A schematic of this workflow is provided below.
Caption: General workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
The following sections outline the key steps in the isolation process.
-
Preparation of Plant Material: The dried whole roots of Tripterygium wilfordii are pulverized into a fine powder and passed through a 10-40 mesh sieve.
-
Ultrasonic Extraction:
-
A weighed amount of the powdered root material (e.g., 150-200 g) is subjected to ultrasonic extraction.
-
The extraction solvent can be ethanol, ethyl acetate, or acetone, with a solvent-to-material ratio of approximately 8-16 mL:1 g.
-
The extraction is performed for a specified duration (e.g., 1 hour), and the process is typically repeated three times to ensure exhaustive extraction.
-
-
Filtration and Concentration:
-
The resulting extract is filtered to remove solid plant material.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract powder.
-
-
Solvent-Solvent Partitioning:
-
The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The ethyl acetate-soluble fraction, which is expected to contain the triterpenoids, is collected and concentrated.
-
-
Silica Gel Column Chromatography:
-
The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel column.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether and acetone.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound from the silica gel column are pooled and further purified using preparative reversed-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated compound is then confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and MS.
-
Quantitative Data
Currently, there is limited publicly available quantitative data specifically detailing the yield of this compound from Tripterygium wilfordii. However, a patent for the extraction of total triterpenes from this plant provides some insight into the potential yields of the crude extract and the total triterpenoid content.
| Parameter | Value | Source |
| Starting Material | 150 g of powdered T. wilfordii root | |
| Crude Extract Powder | 9.28 g | |
| Total Triterpene Content in Extract | 54.7% |
It is important to note that the yield of pure this compound would be a fraction of the total triterpenoid content and would depend on the efficiency of the purification steps.
Conclusion
This technical guide provides a framework for the isolation of this compound from Tripterygium wilfordii. The presented composite protocol, derived from methodologies for similar compounds, offers a robust starting point for researchers. Further optimization of each step will be necessary to achieve high purity and yield of the target compound. The lack of extensive quantitative data highlights an area for future research, which would be invaluable for standardizing extraction procedures and evaluating the commercial viability of this compound production from its natural source.
References
In-depth Technical Guide to the Biosynthesis of Demethylregelin Analogs: The Paclitaxel Pathway
Introduction: While information on a specific "demethylregelin" biosynthesis pathway in plants is not available in current scientific literature, this guide provides a comprehensive overview of a closely related and extensively studied pathway of significant interest to drug development professionals: the biosynthesis of Paclitaxel (Taxol). This complex multi-step pathway, involving a cascade of enzymatic reactions, serves as an excellent model for understanding the synthesis of medicinally important plant-derived terpenoids. The principles, experimental methodologies, and data presentation formats discussed herein are directly applicable to the study of novel or uncharacterized biosynthetic pathways.
The Paclitaxel Biosynthesis Pathway: An Overview
Paclitaxel is a highly effective anti-cancer agent originally isolated from the Pacific yew tree (Taxus brevifolia). Its biosynthesis is a complex process that begins with the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of hydroxylations, acylations, and other modifications to yield the final complex structure. The pathway is primarily localized within the plastids and the endoplasmic reticulum of the plant cells.
The initial committed step is the conversion of GGPP to taxa-4(5),11(12)-diene, catalyzed by the enzyme taxadiene synthase. This is followed by a series of cytochrome P450-mediated hydroxylations at various positions on the taxane core. Subsequent steps involve the addition of acetyl and benzoyl groups, and the formation of the characteristic oxetane ring, culminating in the attachment of the C13 side chain, which is crucial for its anti-cancer activity.
Key Enzymes and Intermediates
The biosynthesis of paclitaxel involves a large number of enzymes, primarily from the cytochrome P450 and acyltransferase families. The table below summarizes some of the key enzymes and their functions.
| Enzyme Name (Abbreviation) | Enzyme Class | Substrate | Product | Cellular Localization |
| Taxadiene synthase (TDS) | Terpene synthase | Geranylgeranyl diphosphate (GGPP) | Taxa-4(5),11(12)-diene | Plastid |
| Taxadiene 5α-hydroxylase (T5H) | Cytochrome P450 monooxygenase | Taxa-4(5),11(12)-diene | Taxa-4(20),11(12)-dien-5α-ol | Endoplasmic Reticulum |
| Taxadien-5α-ol-O-acetyltransferase (TAT) | Acyltransferase | Taxa-4(20),11(12)-dien-5α-ol | Taxa-4(20),11(12)-dien-5α-yl-acetate | Cytosol |
| Taxane 10β-hydroxylase (T10H) | Cytochrome P450 monooxygenase | Taxa-4(20),11(12)-dien-5α-yl-acetate | 10β-Hydroxytaxadiene derivative | Endoplasmic Reticulum |
| 10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT) | Acyltransferase | 10-Deacetylbaccatin III | Baccatin III | Cytosol |
| Baccatin III:3-amino-3-phenylpropanoyltransferase (BAPT) | Acyltransferase | Baccatin III, β-Phenylalanoyl-CoA | N-debenzoyl-2'-deoxytaxol | Cytosol |
Quantitative Data
The following table presents kinetic data for some of the key enzymes in the paclitaxel biosynthetic pathway, providing insights into their efficiency and substrate affinity.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (nmol/mg·h) |
| Taxadiene synthase (TDS) | GGPP | 0.6 ± 0.1 | 0.03 | 1.8 |
| Taxadiene 5α-hydroxylase (T5H) | Taxa-4(5),11(12)-diene | 1.2 ± 0.3 | - | 7.2 |
| 10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-Deacetylbaccatin III | 3.5 ± 0.5 | 0.015 | 0.9 |
| Baccatin III:3-amino-3-phenylpropanoyltransferase (BAPT) | Baccatin III | 6.8 ± 1.2 | - | 0.45 |
Experimental Protocols
4.1. Heterologous Expression and Assay of Taxadiene Synthase (TDS)
-
Gene Cloning: The full-length cDNA of TDS is cloned from Taxus species into an E. coli expression vector (e.g., pET28a).
-
Protein Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The recombinant TDS protein is purified using affinity chromatography (e.g., Ni-NTA agarose).
-
Enzyme Assay: The activity of the purified TDS is assayed in a reaction mixture containing GGPP, MgCl₂, and a suitable buffer (e.g., Tris-HCl). The product, taxadiene, is extracted with hexane and analyzed by gas chromatography-mass spectrometry (GC-MS).
4.2. Microsomal Preparation and Assay of Cytochrome P450 Enzymes (e.g., T5H)
-
Tissue Homogenization: Taxus cell cultures or plant tissues are homogenized in a buffer containing antioxidants and protease inhibitors.
-
Microsome Isolation: The homogenate is centrifuged at low speed to remove cell debris, followed by ultracentrifugation to pellet the microsomal fraction.
-
Enzyme Assay: The microsomal preparation is incubated with the substrate (e.g., taxadiene), NADPH, and oxygen. The reaction is terminated, and the product is extracted and analyzed by high-performance liquid chromatography (HPLC) or LC-MS.
Visualizations
5.1. Simplified Paclitaxel Biosynthesis Pathway
A simplified overview of the Paclitaxel biosynthesis pathway.
5.2. Experimental Workflow for Enzyme Characterization
A general workflow for the characterization of biosynthetic enzymes.
5.3. Logical Relationship of Cellular Compartments
Cellular localization of key steps in Paclitaxel biosynthesis.
Putative mechanism of action of Demethylregelin in cancer cells
Demethylregelin: An Uncharted Territory in Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. While natural products have historically been a rich source of therapeutic leads, the putative mechanism of action of this compound in cancer cells remains largely unexplored in publicly available scientific literature.
This compound is a known natural compound, identified by the Chemical Abstracts Service (CAS) number 173991-81-6 and PubChem CID 44559663.[1] It has been isolated from plant species such as Salacia chinensis, Tripterygium wilfordii, and Tripterygium regelii.[1] Despite its documented existence, extensive searches of scientific databases for its biological activity, particularly in the context of oncology, yield no specific studies detailing its mechanism of action, signaling pathways, or cellular effects in cancer cells.
The plant sources of this compound, however, are well-known for producing other compounds with significant anticancer properties. It is plausible that the anticancer activities attributed to extracts of these plants may be due to these other well-characterized molecules.
Anticancer Mechanisms of Compounds from Tripterygium wilfordii
Tripterygium wilfordii, also known as Thunder God Vine, is a source of potent anticancer compounds, most notably Triptolide and Celastrol.[2][3][4][5]
Triptolide: This diterpenoid triepoxide has demonstrated a broad spectrum of anticancer activities.[6] Its mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: Triptolide has been shown to induce programmed cell death in various cancer cell lines.[2][3] For instance, in prostate cancer cells, it activates caspases and poly-ADP-ribose polymerase (PARP) cleavage.[2] It can also induce apoptosis through both caspase-dependent and -independent pathways in human breast cancer cells.[6]
-
Inhibition of Transcription: Triptolide is a potent inhibitor of transcription, which contributes to its cytotoxic effects.
-
Modulation of Signaling Pathways: It has been found to modulate critical signaling pathways involved in cancer progression, such as the NF-κB pathway.[2][5]
-
Anti-angiogenic and Anti-metastatic Effects: Triptolide can inhibit the formation of new blood vessels that supply tumors and prevent the spread of cancer cells.[3]
A water-soluble derivative of triptolide, Minnelide, has been developed and shown to block the growth of pancreatic cancer cells in laboratory models.[7]
Celastrol: This pentacyclic triterpenoid also exhibits potent anti-tumor activities through various mechanisms:
-
Induction of Apoptosis and Autophagy: Celastrol can trigger both apoptosis and autophagy in cancer cells.[4]
-
Inhibition of Signaling Pathways: It is known to modulate multiple signaling pathways implicated in cancer, including NF-κB, Akt, and STAT3.[3][4]
-
Anti-proliferative and Anti-metastatic Effects: Celastrol can prevent the growth and spread of solid tumors.[3]
Anticancer Potential of Salacia chinensis
Extracts from Salacia chinensis have demonstrated cytotoxic potential against various cancer cell lines.[8][9][10]
-
Cytotoxicity: Methanolic extracts of Salacia chinensis leaves have shown dose-dependent cytotoxicity against human breast (MDA-MB-231) and pancreatic (PANC-1) cancer cells.[8]
-
Triterpenoids: Triterpenoids extracted from this plant have shown efficacy against breast (MCF-7) and lung (A549) cancer cell lines.[9][10]
-
Anti-inflammatory Activity: The extracts also exhibit anti-inflammatory properties by inhibiting nitric oxide secretion, a process often linked to cancer.[11]
Conclusion
While this compound has been identified as a natural product, there is currently a significant gap in the scientific literature regarding its bioactivity and, specifically, its mechanism of action in cancer cells. Researchers interested in this compound may find it necessary to conduct foundational in vitro and in vivo studies to elucidate its potential role as an anticancer agent. The well-documented anticancer properties of other compounds isolated from the same plant sources, such as Triptolide and Celastrol, suggest that natural products from these species are a promising area for cancer drug discovery. Future research is required to determine if this compound shares any of the anticancer properties of its co-isolated compounds.
References
- 1. This compound | C30H46O4 | CID 44559663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Main Anticancer Bullets of the Chinese Medicinal Herb, Thunder God Vine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pancreatic cancer drug derived from a Chinese plant being tested in the laboratory - Pancreatic Cancer Action Network [pancan.org]
- 8. ANTICANCER POTENTIAL OF SALACIA CHINENSIS L. AND WOODFORDIA FRUTICOSA (L.) KURZ OF THE WESTERN GHATS FORESTS OF INDIA [imsear.searo.who.int]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. he01.tci-thaijo.org [he01.tci-thaijo.org]
An In-depth Technical Guide to the Cellular Signaling Effects of Demethylzeylasteral
Disclaimer: This document focuses on the effects of Demethylzeylasteral (DEM), a closely related structural analog of Demethylregelin. Due to the limited availability of scientific literature on this compound, this guide utilizes the more extensively researched DEM as a proxy to provide insights into potential mechanisms of action and effects on cellular signaling pathways. All data and methodologies presented herein pertain to studies conducted with Demethylzeylasteral.
Introduction
Demethylzeylasteral (DEM), a triterpenoid compound extracted from Tripterygium wilfordii Hook F, has garnered significant interest in oncological research for its potent anti-tumor properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which DEM exerts its effects, with a particular focus on its modulation of key cellular signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, and its role in the induction of apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of DEM's cellular and molecular activities.
Effects on the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.
Mechanism of Action
Demethylzeylasteral has been shown to inhibit the PI3K/AKT pathway in various cancer cell lines, including osteosarcoma and gastric cancer.[1][2] The primary mechanism of inhibition involves the reduction of phosphorylation of key components of this pathway. Specifically, DEM treatment leads to a dose-dependent decrease in the phosphorylation of both PI3K and its downstream effector, AKT.[1] By inhibiting the phosphorylation of AKT, DEM prevents its activation and subsequent downstream signaling, which includes the promotion of cell survival and proliferation.
Quantitative Data
The inhibitory effect of Demethylzeylasteral on the PI3K/AKT pathway has been quantified in several studies. The following table summarizes the key findings.
| Cell Line | Treatment Condition | Effect on PI3K/AKT Pathway | Reference |
| MG63 (Osteosarcoma) | Varying concentrations of DEM | Dose-dependent decrease in p-PI3K and p-AKT levels | [1] |
| 143B (Osteosarcoma) | Varying concentrations of DEM | Dose-dependent decrease in p-PI3K and p-AKT levels | [1] |
| MKN-45 (Gastric Cancer) | 1, 3, 10 µM DEM for 24h | Stepwise decrease in p-Akt and p-GSK-3β levels |
Signaling Pathway Diagram
References
For Immediate Release
A deep dive into the chemical properties, biological activities, and therapeutic potential of Demethylregelin and related terpenoids, offering a technical guide for researchers, scientists, and drug development professionals.
This whitepaper provides a comprehensive literature review of this compound, a naturally occurring triterpenoid, and its structurally related compounds. Found in medicinal plants such as Tripterygium wilfordii, Tripterygium regelii, and Salacia chinensis, this compound has emerged as a molecule of interest in pharmacological research, particularly in the domain of oncology. This document collates the current scientific knowledge on its biological effects, outlines detailed experimental methodologies for its study, and presents quantitative data in a structured format to facilitate comparative analysis.
Chemical and Physical Properties
This compound, also known by its synonym Demethylzeylasteral, is a pentacyclic triterpenoid with the chemical formula C₃₀H₄₆O₄ and a molecular weight of 470.7 g/mol . Its complex structure is foundational to its biological activity.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₄ | PubChem |
| Molecular Weight | 470.7 g/mol | PubChem |
| IUPAC Name | (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | PubChem |
| Synonyms | This compound, Demethylzeylasteral, Regelin acid, 22-Hydroxy-3-oxo-12-ursen-30-oic acid | PubChem |
| Natural Sources | Tripterygium wilfordii, Tripterygium regelii, Salacia chinensis | PubChem |
Biological Activities and Therapeutic Potential
The primary focus of research on this compound has been its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, with a growing body of evidence pointing towards its potential as a therapeutic agent.
Anticancer Activity
Recent investigations have elucidated the cytotoxic effects of this compound against several cancer cell types. A notable study on human gastric cancer revealed that Demethylzeylasteral impeded the proliferation and migration of gastric cancer cells and promoted their apoptosis, or programmed cell death.[1]
Table 1: Cytotoxicity of this compound (Demethylzeylasteral) against various cancer cell lines
| Cell Line | Cancer Type | IC50 Value (µM) | Inhibition (%) at a specific concentration | Source |
| MKN-45 | Human Gastric Cancer | 8.174 | - | [2] |
| HGC-27 | Human Gastric Cancer | ~4.1 | - | [3] |
| SGC-7901 | Human Gastric Cancer | ~5.3 | - | [3] |
| MCF-7 | Human Breast Cancer | - | 29.3% at 10 µM | [4] |
The data indicates a dose-dependent cytotoxic effect of this compound on gastric cancer cells.[1] For instance, in MKN-45 cells, the half-maximal inhibitory concentration (IC50) was determined to be 8.174 µM.[2] In HGC-27 and SGC-7901 gastric cancer cells, the IC50 values were approximately 4.1 µM and 5.3 µM, respectively.[3] Furthermore, at a concentration of 10 µM, this compound inhibited the proliferation of human breast cancer cells (MCF-7) by 29.3%.[4]
Mechanism of Action: Signaling Pathways
The anticancer effects of this compound are attributed to its modulation of key cellular signaling pathways that are often dysregulated in cancer. Research has shown that Demethylzeylasteral downregulates the phosphorylation of crucial kinases in the ERK1/2 and AKT/GSK-3β pathways.[1] These pathways are central to regulating cell proliferation, survival, and apoptosis.
By inhibiting these pathways, this compound triggers the intrinsic apoptosis pathway, which is characterized by a decrease in the mitochondrial membrane potential and the modulation of apoptosis-related proteins.[1] Specifically, treatment with Demethylzeylasteral leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio ultimately leads to the activation of a cascade of executioner proteins, including cleaved caspase-3, cleaved caspase-9, and cleaved PARP, culminating in cancer cell death.[1]
Related Terpenoids from Tripterygium Species
The genus Tripterygium is a rich source of bioactive terpenoids, many of which exhibit potent anti-inflammatory, immunosuppressive, and anticancer activities.[2][5] Two of the most extensively studied terpenoids from Tripterygium wilfordii are Triptolide and Celastrol.
-
Triptolide: This diterpenoid epoxide is considered one of the major active components of Tripterygium extracts.[6] It demonstrates significant anti-inflammatory, immunosuppressive, and anticancer effects by modulating various signaling pathways.[3] However, its clinical application has been limited by its toxicity.[5]
-
Celastrol: A pentacyclic triterpenoid, Celastrol is known for its potent antioxidant and anti-inflammatory properties.[3] It has been shown to have therapeutic potential in a range of conditions, including autoimmune diseases and cancer.[7]
The study of these related terpenoids provides a broader context for understanding the potential of this compound and highlights the therapeutic promise of this class of natural products.
Experimental Protocols
To facilitate further research into this compound and related terpenoids, this section provides detailed methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assays
A fundamental step in assessing the anticancer potential of a compound is to determine its effect on cell viability. The following protocols are commonly employed:
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
2. Annexin V & Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, Bcl-2, Bax, cleaved caspases).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anticancer agent, particularly for gastric cancer. Its ability to modulate the ERK1/2 and AKT/GSK-3β signaling pathways and induce apoptosis provides a strong rationale for its further development. The information gathered on related terpenoids from Tripterygium species further underscores the therapeutic promise of this class of natural products.
Future research should focus on several key areas. Comprehensive in vivo studies are necessary to evaluate the efficacy and safety of this compound in animal models. Further investigation into its effects on a broader range of cancer cell lines is also warranted. Additionally, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs with improved pharmacokinetic properties. The detailed experimental protocols provided in this whitepaper offer a solid foundation for researchers to build upon as they continue to explore the therapeutic potential of this promising natural compound.
References
- 1. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]
- 2. Identification of an antitumor effect of demethylzeylasteral on human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demethylzeylasteral inhibits proliferation, migration, and invasion through FBXW7/c‐Myc axis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction efficiency, phytochemical profiles and antioxidative properties of different parts of Saptarangi (Salacia chinensis L.) – An important underutilized plant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
Demethylregelin: A Promising Triterpenoid Lead for Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Demethylregelin is a naturally occurring triterpenoid compound that has been identified in several medicinal plants, including Salacia chinensis, Tripterygium wilfordii, and Tripterygium regelii[1]. While direct and extensive research on this compound's biological activities is currently limited, its structural class and origin from plants with well-documented pharmacological properties suggest its significant potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical properties, inferred biological activities based on related compounds, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this promising natural product.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a lead compound is fundamental for drug development. The table below summarizes the key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₄ | [1] |
| Molecular Weight | 470.7 g/mol | [1] |
| IUPAC Name | (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | [1] |
| Synonyms | 173991-81-6, Regelin acid, 22-Hydroxy-3-oxo-12-ursen-30-oic acid | [1] |
Potential Biological Activities and Therapeutic Areas
Direct experimental evidence for the biological activities of this compound is not extensively documented in publicly available literature. However, its presence in Tripterygium wilfordii and Salacia chinensis, plants rich in bioactive terpenoids, allows for informed inferences about its potential therapeutic applications.[2][3][4][5] Terpenoids from these plants are known to possess a wide range of pharmacological effects, including anti-inflammatory, immunosuppressive, and anticancer properties.[2][4][6]
A structurally related triterpenoid, demethylzeylasteral (T-96), also isolated from Tripterygium wilfordii, has demonstrated significant anti-cancer effects.[7] This provides a strong rationale for investigating similar activities in this compound.
| Potential Biological Activity | Inferred from | Key Findings for Related Compounds | Therapeutic Area |
| Anticancer | Demethylzeylasteral (T-96) from Tripterygium wilfordii | Induces apoptosis in prostate cancer cells, enhances sensitivity to chemotherapy.[7] | Oncology |
| Anti-inflammatory | Extracts from Tripterygium wilfordii and Salacia chinensis | Inhibition of pro-inflammatory cytokines and pathways.[2][6][8] | Autoimmune diseases, Inflammatory disorders |
| Immunosuppressive | Extracts from Tripterygium wilfordii | Used in the treatment of autoimmune diseases like rheumatoid arthritis.[6] | Autoimmune diseases, Organ transplantation |
Postulated Mechanism of Action: Insights from Demethylzeylasteral
Based on the mechanism of the related compound demethylzeylasteral, a potential signaling pathway for this compound's anticancer activity can be hypothesized.[7] Demethylzeylasteral has been shown to induce apoptosis in prostate cancer cells by promoting the generation of reactive oxygen species (ROS), which in turn leads to endoplasmic reticulum (ER) stress and the suppression of autophagic flux.[7] This cascade ultimately activates the extrinsic apoptosis pathway.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
Experimental Protocols for Biological Evaluation
To rigorously assess the potential of this compound as a lead compound, a series of in vitro assays are essential. The following sections provide detailed, generalized protocols for key experiments.
Cytotoxicity Assays
The initial step in evaluating an anticancer agent is to determine its cytotoxic effects on cancer cell lines.
5.1.1. MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., PC-3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Caption: General workflow for an MTT-based cytotoxicity assay.
Apoptosis Assays
To determine if cytotoxicity is mediated by apoptosis, specific assays are required.
5.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Caption: General workflow for an Annexin V/PI apoptosis assay.
Conclusion and Future Directions
This compound represents an intriguing natural product with a high potential for development as a therapeutic agent, particularly in the field of oncology. Although direct biological data is sparse, its structural similarity to other bioactive triterpenoids from well-known medicinal plants provides a strong foundation for future research. The protocols and inferred mechanisms of action outlined in this guide offer a starting point for the systematic evaluation of this compound.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods for isolating this compound in sufficient quantities for comprehensive biological testing.
-
In vitro and in vivo Studies: Conducting extensive studies to confirm its anticancer, anti-inflammatory, and immunosuppressive activities.
-
Mechanism of Action Elucidation: Investigating the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacokinetic properties.
The exploration of this compound's therapeutic potential is a promising avenue for the discovery of novel drug candidates.
References
- 1. This compound | C30H46O4 | CID 44559663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
- 7. Demethylzeylasteral (T-96) initiates extrinsic apoptosis against prostate cancer cells by inducing ROS-mediated ER stress and suppressing autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Biological activities of Salacia chinensis originating in Thailand: the quality evaluation guided by alpha-glucosidase inhibitory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of Demethylregelin
Disclaimer: Publicly available scientific literature on the experimental physical and chemical properties, biological activities, and detailed experimental protocols for Demethylregelin is limited. This guide summarizes the available computed data and provides context on related compounds where applicable.
Introduction
This compound is a natural product that has been reported in plant species such as Salacia chinensis, Tripterygium wilfordii, and Tripterygium regelii[1]. As a member of the triterpenoid class of organic compounds, it possesses a complex steroidal structure. This document aims to provide a comprehensive overview of its known physical and chemical properties based on available data.
Chemical and Physical Properties
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid[1] |
| Molecular Formula | C₃₀H₄₆O₄[1] |
| InChI | InChI=1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,23-,24-,27-,28-,29+,30+/m0/s1[1] |
| InChIKey | QGMNTKNSMLYTKS-BHHXOIJJSA-N[1] |
| Canonical SMILES | C[C@H]1--INVALID-LINK--C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C)O">C@@HC(=O)O[1] |
| CAS Number | 173991-81-6[1] |
Physicochemical Data
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 470.7 g/mol [1] |
| XLogP3 | 5.9[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 4[1] |
| Rotatable Bond Count | 1[1] |
| Exact Mass | 470.33960994 g/mol [1] |
| Monoisotopic Mass | 470.33960994 g/mol [1] |
| Topological Polar Surface Area | 74.6 Ų[1] |
| Heavy Atom Count | 34[1] |
| Complexity | 949[1] |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity and mechanism of action of this compound in the public domain.
It is important to distinguish this compound from a similarly named compound, Demethylzeylasteral , which is also isolated from Tripterygium wilfordii. Demethylzeylasteral has been the subject of several studies and has demonstrated significant anti-cancer and anti-inflammatory properties.
Noteworthy Related Compound: Demethylzeylasteral
Demethylzeylasteral has been shown to exert anti-cancer effects on various cancer cell lines, including gastric cancer, melanoma, and colorectal cancer[2][3][4]. Its mechanisms of action involve the modulation of several key signaling pathways.
-
Gastric Cancer: Demethylzeylasteral inhibits the proliferation and migration of gastric cancer cells and promotes apoptosis. This is reportedly mediated through the downregulation of the phosphorylation of ERK1/2, AKT, and GSK-3β[2][5].
-
Melanoma: In melanoma cells, Demethylzeylasteral induces apoptosis by downregulating the expression of Myeloid cell leukemia 1 (MCL1), an anti-apoptotic protein[3].
-
Colorectal Cancer: It has been found to promote the degradation of Programmed death-ligand 1 (PD-L1) by targeting the deubiquitinating enzyme USP22, thereby enhancing antitumor immunity[4][6].
The following diagram illustrates the signaling pathways reported to be affected by Demethylzeylasteral in the context of its anti-cancer activity.
Experimental Protocols
Due to the limited research on this compound, specific, validated experimental protocols for its isolation, synthesis, and characterization are not available in the literature. Below are general methodologies that could be adapted for these purposes based on standard practices for triterpenoids.
General Isolation and Purification Workflow
The isolation of triterpenoids from plant material typically involves extraction followed by chromatographic purification.
Structural Characterization
The structure of an isolated natural product like this compound would be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) would provide information about the fragmentation pattern, which helps in structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (-COOH) groups, which are present in the structure of this compound.
Conclusion
This compound is a structurally complex triterpenoid found in several medicinal plants. While its basic chemical properties have been computed, there is a notable absence of experimental data regarding its physical properties and biological activities in the current scientific literature. Further research is required to isolate and characterize this compound fully, and to explore its potential pharmacological effects. The significant biological activities of the related compound, Demethylzeylasteral, suggest that this compound may also possess interesting therapeutic properties worthy of investigation.
References
- 1. This compound | C30H46O4 | CID 44559663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of an antitumor effect of demethylzeylasteral on human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demethylzeylasteral inhibits cell proliferation and induces apoptosis through suppressing MCL1 in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demethylzeylasteral induces PD-L1 ubiquitin–proteasome degradation and promotes antitumor immunity via targeting USP22 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an antitumor effect of demethylzeylasteral on human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demethylzeylasteral induces PD-L1 ubiquitin-proteasome degradation and promotes antitumor immunity via targeting USP22 - PubMed [pubmed.ncbi.nlm.nih.gov]
Demethylregelin: An In-Depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylregelin is a naturally occurring chemical compound with a defined chemical structure. This document provides its fundamental chemical identifiers, including the CAS number and IUPAC name. A comprehensive search of publicly available scientific literature, however, reveals a significant scarcity of in-depth technical data regarding its biological activity, mechanism of action, and specific experimental protocols. While information on structurally related compounds is more readily available, this guide focuses strictly on the known details of this compound.
Chemical Identification
A precise understanding of a compound begins with its unequivocal identification. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 173991-81-6 |
| IUPAC Name | (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
| Molecular Formula | C₃₀H₄₆O₄ |
| Synonyms | Regelin acid, 22-Hydroxy-3-oxo-12-ursen-30-oic acid |
Biological Activity and Mechanism of Action
Despite a thorough review of scientific databases, detailed information regarding the biological activity and specific mechanism of action for this compound remains largely unpublished. Current public resources, such as the PubChem database, provide the chemical structure and basic identifiers but do not contain substantial bioactivity data, quantitative experimental results, or elucidated signaling pathways.
The scientific community has more extensively studied structurally similar compounds, but extrapolating those findings to this compound would be speculative without direct experimental evidence. Therefore, this guide cannot provide quantitative data tables or detailed experimental protocols as the foundational research appears to be unavailable at this time.
Signaling Pathways and Experimental Workflows
Given the absence of published research on the molecular targets and mechanisms of this compound, no established signaling pathways or detailed experimental workflows can be depicted. The creation of accurate diagrams using Graphviz requires underlying experimental data to illustrate the relationships between molecular entities, which is not available for this specific compound.
Future Research Directions
The current lack of data on this compound presents a clear opportunity for novel research. Future investigations could focus on:
-
Initial Bioactivity Screening: Testing this compound against a broad range of cell lines and molecular targets to identify potential therapeutic areas.
-
Mechanism of Action Studies: Elucidating the specific molecular interactions and signaling pathways affected by the compound.
-
Comparative Studies: Investigating the structure-activity relationship by comparing the biological effects of this compound with more well-characterized related compounds.
Conclusion
This compound is a chemically defined compound with the CAS number 173991-81-6 and a systematic IUPAC name. However, for the intended audience of researchers, scientists, and drug development professionals, it is crucial to note the current and significant gap in the scientific literature regarding its biological properties. At present, there is a lack of in-depth technical data, including quantitative analyses, detailed experimental protocols, and established signaling pathways, which are essential for a comprehensive understanding of its potential as a therapeutic agent. This underscores the need for foundational research to explore the bioactivity and mechanistic profile of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Demethylregelin and its Analogs
For: Researchers, scientists, and drug development professionals.
Abstract:
This document outlines the current status of the total synthesis of Demethylregelin, a complex pentacyclic triterpenoid of the ursane class. As of the date of this publication, a complete total synthesis of this compound has not been reported in the peer-reviewed scientific literature. Therefore, this document provides a comprehensive overview of the biosynthetic pathway of ursane-type triterpenoids and outlines a general synthetic strategy for the construction of the core pentacyclic structure. Detailed protocols for key transformations relevant to the synthesis of the ursane scaffold are provided, along with representative data from analogous systems to guide future synthetic efforts toward this compound and its analogs.
Introduction to this compound
This compound is a naturally occurring pentacyclic triterpenoid that has been isolated from various plant species.[1] Its complex, polycyclic structure, featuring the characteristic ursane skeleton, presents a significant challenge for chemical synthesis. The IUPAC name for this compound is (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid.[1]
Biosynthesis of the Ursane Core
In nature, pentacyclic triterpenoids like this compound are synthesized via the isoprenoid pathway.[2] The key steps involve the cyclization of 2,3-oxidosqualene by specific oxidosqualene cyclases (OSCs).[3][4][5] For ursane-type triterpenoids, the cyclization proceeds through a series of cation-pi cyclizations and rearrangements to form the α-amyrin skeleton.[6] Subsequent enzymatic oxidations and other modifications then lead to the final natural product.[2] Understanding this biosynthetic pathway can provide valuable insights for the development of a synthetic strategy.
References
- 1. This compound | C30H46O4 | CID 44559663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07602H [pubs.rsc.org]
- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 6. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Demethylregelin: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylregelin is a naturally occurring triterpenoid compound found in plants such as Tripterygium wilfordii and Salacia chinensis.[1] These plant species are known for producing a variety of bioactive molecules with potential therapeutic applications, including anti-inflammatory and anticancer properties. While research on this compound is still emerging, its known inhibitory effect on inducible nitric oxide synthase (iNOS) suggests a potential role in modulating cellular processes relevant to cancer cell viability.[2] This document provides a detailed, inferred protocol for utilizing this compound in a cell viability assay, based on its known biological activities and the established methodologies for similar natural compounds.
Principle and Proposed Mechanism of Action
This compound has been identified as an inhibitor of inducible nitric oxide synthase (iNOS), an enzyme often overexpressed in various cancer types. Elevated iNOS activity can lead to the production of high concentrations of nitric oxide (NO), which has a dual role in cancer progression. While low levels of NO can be pro-tumorigenic, high levels are known to induce apoptosis (programmed cell death). However, some cancer cells can adapt to nitrosative stress, and iNOS has been implicated in anti-apoptotic pathways in certain contexts.
It is hypothesized that this compound's anticancer effect may be mediated through its modulation of the iNOS signaling pathway. By inhibiting iNOS, this compound may disrupt the complex role of NO in the tumor microenvironment, potentially sensitizing cancer cells to apoptosis. The proposed mechanism involves the alteration of downstream targets of NO signaling, which can include the regulation of pro- and anti-apoptotic proteins and the activation of caspase cascades, ultimately leading to a decrease in cell viability.
Figure 1. Proposed signaling pathway for this compound-induced effects on cancer cell viability.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is generally correlated with cell viability.[3][4]
Materials:
-
This compound (appropriate purity)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve a range of final concentrations for treatment. It is advisable to test a broad range initially (e.g., 0.1 µM to 100 µM) to determine the IC50 value. Other triterpenoids have shown activity in the low micromolar range.[5]
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After this incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm or higher to subtract background absorbance if necessary.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve.
Figure 2. Experimental workflow for the MTT cell viability assay with this compound.
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a table for clear comparison of the effects of different concentrations of this compound over time.
Table 1: Hypothetical Cell Viability Data for Cancer Cells Treated with this compound
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100.0 ± 5.2 | 100.0 ± 4.8 | 100.0 ± 5.5 |
| 1 | 95.3 ± 4.5 | 88.1 ± 3.9 | 75.4 ± 4.2 |
| 5 | 82.1 ± 3.8 | 65.7 ± 4.1 | 51.2 ± 3.7 |
| 10 | 68.9 ± 4.2 | 50.3 ± 3.5 | 38.6 ± 3.1 |
| 25 | 51.5 ± 3.1 | 35.8 ± 2.9 | 22.4 ± 2.5 |
| 50 | 38.2 ± 2.7 | 24.1 ± 2.4 | 15.8 ± 1.9 |
| 100 | 25.6 ± 2.3 | 18.5 ± 2.1 | 10.3 ± 1.5 |
| IC50 (µM) | ~25 | ~10 | <10 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and the purity of the this compound used.
Conclusion
This document provides a comprehensive, though inferred, guide for utilizing this compound in cell viability assays. The proposed mechanism of action centers on its known anti-inflammatory properties, specifically the inhibition of iNOS, which is a plausible target in cancer therapy. The detailed MTT assay protocol offers a robust starting point for researchers to investigate the cytotoxic effects of this compound on various cancer cell lines. It is crucial to empirically determine the optimal experimental conditions, including cell density, drug concentrations, and incubation times, for each specific cell line and research question. Further studies are warranted to fully elucidate the precise molecular mechanisms by which this compound affects cancer cell viability and to validate its potential as a therapeutic agent.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. The dual role of iNOS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxic Triterpenes from Salacia crassifolia and Metabolite Profiling of Celastraceae Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 Value of Deguelin in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Deguelin, a naturally occurring rotenoid with demonstrated anti-cancer properties. Due to the limited availability of data for "Demethylregelin," this document focuses on its closely related and well-studied parent compound, Deguelin. The protocols outlined herein are designed to be broadly applicable for assessing the cytotoxic and anti-proliferative effects of Deguelin in various cancer cell lines. This document includes detailed experimental procedures, data presentation guidelines, and visual representations of key workflows and associated signaling pathways.
Introduction to Deguelin
Deguelin is a natural compound extracted from plants such as Mundulea sericea. It has garnered significant interest in cancer research due to its ability to induce apoptosis and inhibit cell proliferation in a range of cancer types. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways crucial for cancer cell survival and progression. Understanding the IC50 value of Deguelin in different cancer cell lines is a critical first step in evaluating its potential as a therapeutic agent.
Quantitative Data Summary
The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] It is the concentration of a drug that is required for 50% inhibition in vitro.[1] The IC50 of Deguelin can vary significantly depending on the cancer cell line, incubation time, and the specific assay used. The following table summarizes representative IC50 values of Deguelin in various cancer cell lines as reported in the literature.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay Method |
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies (dose-dependent) | Not Specified | Not Specified |
| MDA-MB-468 | Triple-Negative Breast Cancer | Varies (dose-dependent) | Not Specified | Not Specified |
| BT-549 | Triple-Negative Breast Cancer | Varies (dose-dependent) | Not Specified | Not Specified |
| BT-20 | Triple-Negative Breast Cancer | Varies (dose-dependent) | Not Specified | Not Specified |
Note: The IC50 values for Deguelin are highly dependent on the experimental conditions. Researchers should determine the IC50 empirically for their specific cell line and experimental setup.
Experimental Protocol: Determination of IC50 using MTT Assay
This protocol describes the determination of the IC50 value of Deguelin using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
3.1. Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Deguelin (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
CO2 incubator (37°C, 5% CO2)
3.2. Experimental Workflow
Caption: Experimental workflow for determining the IC50 value of Deguelin.
3.3. Detailed Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of Deguelin from the stock solution in complete culture medium. A typical concentration range to start with is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3.4. Data Analysis
-
Calculate Percent Cell Viability:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine IC50 Value:
-
Plot the percent cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the concentration at which there is 50% inhibition of cell viability. This is the IC50 value. Various software programs like GraphPad Prism or online tools can be used for this analysis.
-
Signaling Pathways Modulated by Deguelin
Deguelin exerts its anti-cancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.
4.1. PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[2] In many cancers, this pathway is hyperactivated. Deguelin has been shown to inhibit this pathway, leading to decreased cancer cell survival and proliferation.[2]
Caption: Deguelin inhibits the PI3K/Akt/mTOR signaling pathway.
4.2. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.[3] Overexpression of EGFR is common in many cancers. Deguelin has been found to interfere with EGFR signaling.[3][4]
Caption: Deguelin interferes with EGFR signaling.
4.3. NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[3] Constitutive activation of NF-κB is a hallmark of many cancers, promoting inflammation and cell survival. Deguelin has been shown to inhibit the activation of NF-κB.[3]
Caption: Deguelin inhibits the NF-κB signaling pathway.
Conclusion
These application notes provide a framework for the systematic evaluation of Deguelin's anti-cancer activity. The provided protocol for IC50 determination is a robust and widely used method for assessing cytotoxicity. The visualization of the key signaling pathways modulated by Deguelin offers insights into its mechanisms of action. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs to further elucidate the therapeutic potential of Deguelin in various cancer models.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deguelin Action Involves c-Met and EGFR Signaling Pathways in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Deguelin Action Involves c-Met and EGFR Signaling Pathways in Triple Negative Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
Application Notes: Preparation of Demethylregelin Stock Solutions in DMSO for In Vitro Studies
Introduction
Demethylregelin is a naturally occurring triterpenoid compound that has been identified in plants such as Salacia chinensis and Tripterygium wilfordii[1]. The accurate and reproducible preparation of stock solutions is a critical first step for any in vitro study involving small molecules like this compound. The choice of solvent, concentration, and storage conditions can significantly impact the compound's stability and biological activity, thereby affecting experimental outcomes. Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent capable of dissolving a wide range of organic compounds, making it a common choice for preparing high-concentration stock solutions for cell-based assays.
These application notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO to ensure consistency and reliability in research applications.
Physicochemical Data and Recommended Parameters
Proper preparation of this compound solutions requires accurate knowledge of its physical and chemical properties. The following table summarizes key quantitative data for this compound and provides recommended parameters for the preparation of stock solutions.
| Parameter | Value | Source(s) |
| Molecular Formula | C₃₀H₄₆O₄ | [1] |
| Molecular Weight | 470.7 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | |
| Typical Stock Conc. | 1-20 mM | |
| Storage Temperature | -20°C or -80°C | |
| Storage Conditions | Aliquoted in single-use volumes, protected from light | |
| Final DMSO in Media | Should not exceed 0.5% to avoid cytotoxicity |
Experimental Protocols
Protocol 1: Determination of Maximum Kinetic Solubility in DMSO
Since the precise solubility of this compound in DMSO is not extensively documented, it is prudent to first determine its maximum kinetic solubility. This protocol provides a method to estimate the highest concentration stock solution that can be prepared.
Materials:
-
This compound powder
-
Anhydrous/Cell Culture-Grade DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Accurately weigh out a precise amount of this compound (e.g., 5 mg) into a sterile microcentrifuge tube.
-
Add a small, measured volume of DMSO (e.g., 50 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source. If the solid is completely dissolved, proceed to the next step. If not, gentle warming in a 37°C water bath for 10-15 minutes may be attempted.
-
Continue adding DMSO in small, precise increments (e.g., 10-20 µL at a time), vortexing thoroughly after each addition.
-
The point at which the compound is fully dissolved represents the maximum kinetic solubility.
-
Calculate the final concentration (in mM) using the total volume of DMSO added and the initial mass and molecular weight of this compound. This concentration should be considered the upper limit for preparing stock solutions.
Protocol 2: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a standard 10 mM stock solution.
Materials:
-
This compound (MW: 470.7 g/mol )
-
Anhydrous/Cell Culture-Grade DMSO
-
Sterile, light-protective (amber) or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette and tips
Methodology:
-
Calculation: Determine the mass of this compound required.
-
Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 0.010 mol/L × 0.001 L × 470.7 g/mol × 1000 mg/g = 4.707 mg
-
-
Weighing: Carefully weigh out 4.707 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture-grade DMSO to the tube containing the this compound.
-
Mixing: Cap the tube tightly and vortex at maximum speed until the powder is completely dissolved. A clear solution with no visible particulates should be obtained. If necessary, gentle warming to 37°C can aid dissolution.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected tubes.
-
Clearly label all aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 3: General Workflow for Use in Cell-Based Assays
This protocol outlines the steps for diluting the high-concentration stock for direct application to cell cultures.
Methodology:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature. Keep it protected from light.
-
Intermediate Dilution (Optional but Recommended): It is often best to perform a serial dilution. First, dilute the 10 mM stock solution in fresh, sterile cell culture medium to an intermediate concentration (e.g., 100 µM). This helps prevent the compound from precipitating out of solution when added directly to the final culture volume.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture wells to achieve the desired final experimental concentration.
-
Vehicle Control: It is critical to include a vehicle control in every experiment. This control should contain the same final concentration of DMSO as the wells treated with the highest concentration of this compound. For example, if the final concentration of this compound requires a 1:1000 dilution of the DMSO stock, the vehicle control wells should receive a 1:1000 dilution of pure DMSO (i.e., 0.1% DMSO).
-
Incubation: Mix the plate gently to ensure even distribution of the compound and incubate the cells for the desired experimental duration.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Proposed Signaling Pathway Inhibition
While the specific signaling targets of this compound are not fully elucidated, its structurally related compound, Deguelin, is known to inhibit the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation[2][3]. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed inhibition of the PI3K/Akt pathway.
References
Demethylregelin Administration for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylregelin is a naturally occurring triterpenoid compound isolated from plants of the Tripterygium and Salacia genera, such as Tripterygium wilfordii, Tripterygium regelii, and Salacia chinensis.[1] As a member of the ursane triterpenoid class, this compound is of interest to the scientific community for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Preclinical in vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of novel compounds like this compound.
This document provides detailed application notes and protocols for the administration of this compound in in vivo animal studies. It is important to note that as of the latest literature review, specific in vivo studies using isolated this compound are limited. Therefore, the following protocols and data are primarily inferred from studies on extracts of plants known to contain this compound and on structurally related triterpenoids. Researchers should consider this information as a starting point for study design and optimization.
Data Presentation: Inferred Dosage from Plant Extract Studies
The following table summarizes oral dosages of extracts from plants containing this compound that have been used in rodent studies. This data can be used to estimate a starting dose range for in vivo studies with isolated this compound, though dose-response studies are highly recommended.
| Plant Extract | Animal Model | Dosage Range | Observed Effects | Reference |
| Tripterygium wilfordii Polyglycosides | Rat (IgAN model) | 200 mg/kg/day | Down-regulation of NLRP3 and TLR4 | [2] |
| Celastrol (from T. wilfordii) | Mouse | 50-100 µg/kg | Protection of renal function, reduction of inflammatory factors | [2] |
| Salacia chinensis Extract | Rat | 500-2000 mg/kg/day | No reproductive toxicity observed | [1] |
| Salacia chinensis Extract | Mouse (obese model) | 100-500 mg/kg/day | Modulation of carbohydrate and lipid metabolism |
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Activity of this compound in a Murine Model of Paw Edema
This protocol describes a common method for assessing the anti-inflammatory effects of a test compound.
1. Animal Model:
-
Species: Male BALB/c mice
-
Weight: 20-25 g
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to food and water.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Carrageenan solution (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer
3. Experimental Procedure:
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle control
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (medium dose, e.g., 30 mg/kg)
-
This compound (high dose, e.g., 100 mg/kg)
-
Positive control (Indomethacin, 10 mg/kg)
-
-
Compound Administration:
-
Prepare a homogenous suspension of this compound in the vehicle.
-
Administer the respective compounds or vehicle orally (p.o.) via gavage one hour before the induction of inflammation.
-
-
Induction of Paw Edema:
-
Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.
-
Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
Protocol 2: Pharmacokinetic Study of this compound in Rats
This protocol outlines a basic pharmacokinetic study to determine the plasma concentration-time profile of this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: Rats should be housed individually in metabolic cages to allow for urine and feces collection.
2. Materials:
-
This compound
-
Vehicle suitable for both oral (e.g., 0.5% CMC) and intravenous (e.g., saline with a co-solvent like DMSO and PEG400) administration.
-
Blood collection tubes (containing an anticoagulant like EDTA)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS) for quantifying this compound in plasma.
3. Experimental Procedure:
-
Grouping:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)
-
Group 2: Oral (PO) administration (e.g., 20 mg/kg)
-
-
Compound Administration:
-
For the IV group, administer this compound via the tail vein.
-
For the PO group, administer this compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points:
-
Pre-dose (0), 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
-
Visualization of Signaling Pathways and Workflows
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Based on the known mechanisms of related triterpenoids, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][4][5]
Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow for In Vivo Anti-Inflammatory Study
The following diagram illustrates the workflow for the in vivo paw edema assay described in Protocol 1.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The provided application notes and protocols offer a foundational framework for conducting in vivo animal studies with this compound. Due to the limited availability of data on the isolated compound, it is imperative that researchers perform preliminary dose-finding and toxicity studies to establish safe and effective dosage regimens for their specific animal models and experimental endpoints. The hypothesized mechanism of action through NF-κB inhibition provides a basis for further mechanistic investigations. As more research on this compound becomes available, these protocols may be further refined.
References
- 1. Effects of Salacia chinensis extract on reproductive outcome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases [frontiersin.org]
- 3. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 4. Potent anti-inflammatory activity of ursolic acid, a triterpenoid antioxidant, is mediated through suppression of NF-κB, AP-1 and NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Bioactivity of Demethylregelin, a Putative Histone Demethylase Inhibitor
Introduction
Histone demethylases are crucial enzymes in epigenetic regulation, and their aberrant activity is linked to various diseases, including cancer.[1][2] Small molecule inhibitors of these enzymes are therefore of significant interest in drug discovery.[1][2] This document provides a comprehensive guide for researchers to assess the bioactivity of Demethylregelin, a compound hypothesized to inhibit histone demethylase activity. The protocols herein describe robust cell-based assays to determine its on-target efficacy, cellular selectivity, and overall impact on cancer cell viability.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound's bioactivity.
Table 1: In Vitro Histone Demethylase Inhibition
| Target Demethylase | This compound IC₅₀ (µM) | Control Inhibitor IC₅₀ (µM) |
| KDM1A | 1.5 | 2.1 |
| JMJD3 | 15.2 | 10.8 |
| JARID1B | 25.8 | 22.4 |
Table 2: Cellular Target Engagement in U2OS Cells
| Histone Mark | This compound EC₅₀ (µM) | Control Inhibitor EC₅₀ (µM) |
| H3K4me3 | 2.5 | 3.0 |
| H3K27me3 | > 50 | 15.5 |
| H3K9me3 | > 50 | 20.1 |
Table 3: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | This compound GI₅₀ (µM) | Doxorubicin GI₅₀ (µM) |
| MCF-7 (Breast Cancer) | 5.8 | 0.1 |
| HCT116 (Colon Cancer) | 8.2 | 0.08 |
| A549 (Lung Cancer) | 12.1 | 0.15 |
Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway affected by this compound, leading to the inhibition of a histone demethylase and subsequent downstream effects on gene expression and cell cycle arrest.
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocols
High-Content Immunofluorescence Assay for Target Engagement
This assay is designed to assess the on-target effect of this compound in a cellular context by measuring changes in histone methylation levels.[1][2][3]
Workflow Diagram
Caption: Workflow for the high-content immunofluorescence assay.
Methodology
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody specific to the histone methylation mark of interest (e.g., anti-H3K4me3) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the mean fluorescence intensity of the histone mark signal within the DAPI-stained nuclear area.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the EC₅₀ value.
-
Western Blotting for Global Histone Methylation
This protocol provides a method to corroborate the findings from the high-content assay by assessing global changes in histone methylation.
Methodology
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound as described above.
-
Lyse the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the specific histone methylation mark.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of this compound on cell proliferation and viability.
Workflow Diagram
Caption: Workflow for the cell viability assay.
Methodology
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well).
-
Compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition).
-
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Demethylregelin Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Demethylregelin, a bioactive ursane-type triterpenoid. The described protocol is ideal for isolating this compound from crude plant extracts or synthetic reaction mixtures, yielding a high-purity product suitable for further research and development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, incorporating formic acid for improved peak symmetry. This document provides comprehensive experimental protocols, data presentation, and workflow visualizations to facilitate seamless adoption in a laboratory setting.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid that has been isolated from plants such as Tripterygium regelii.[1] Its complex structure and potential biological activities make it a compound of significant interest in phytochemical and pharmacological research. Obtaining high-purity this compound is crucial for accurate biological assays and structural elucidation. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such natural products. This note presents a detailed protocol for the semi-preparative HPLC purification of this compound.
Based on its chemical structure (C₃₀H₄₆O₄)[1], which includes a carboxylic acid and hydroxyl groups on a largely non-polar triterpenoid backbone, a reversed-phase HPLC method was developed. Triterpenoids often lack strong UV chromophores, necessitating detection at low wavelengths, typically between 205-210 nm, for optimal sensitivity.[2][3][4][5]
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized, 18.2 MΩ·cm), Formic acid (LC-MS grade).
-
Sample: Crude extract containing this compound.
-
Equipment:
-
Analytical/Semi-preparative HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size for semi-preparative scale).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Lyophilizer (optional).
-
Sample Preparation
-
Accurately weigh approximately 50 mg of the crude plant extract containing this compound.
-
Dissolve the extract in 5 mL of methanol.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Centrifuge the solution at 4000 rpm for 10 minutes to pellet any insoluble material.
-
Carefully filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
HPLC Instrumentation and Conditions
The following conditions are a starting point and may require optimization based on the specific crude extract and HPLC system.
| Parameter | Analytical Scale Conditions | Semi-Preparative Scale Conditions |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 210 nm (or PDA scan 200-400 nm) | 210 nm |
| Injection Volume | 10 µL | 100-500 µL |
| Gradient Program | See Table 1 | See Table 1 |
Table 1: HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 30 | 70 |
| 25.0 | 0 | 100 |
| 35.0 | 0 | 100 |
| 35.1 | 30 | 70 |
| 40.0 | 30 | 70 |
Purification and Post-Processing Protocol
-
Method Development: Initially, perform an analytical run using the smaller scale column to determine the retention time of this compound.
-
Scale-Up: Switch to the semi-preparative column and scale the injection volume and flow rate accordingly.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the this compound peak into a clean collection vessel.
-
Solvent Evaporation: Combine all collected fractions containing the pure compound. Remove the acetonitrile and water using a rotary evaporator under reduced pressure.
-
Final Product: The purified this compound can be obtained as a solid residue. For complete removal of residual water, lyophilization is recommended.
-
Purity Analysis: Re-dissolve a small amount of the purified product in methanol and analyze its purity using the analytical HPLC method.
Data Presentation
The purity of the sample before and after purification can be assessed by calculating the peak area percentage.
Table 2: Purity Assessment of this compound
| Sample Stage | Retention Time (min) | Peak Area | % Area (Purity) |
| Crude Extract | |||
| Impurity 1 | 8.5 | 150,000 | 15% |
| This compound | 15.2 | 600,000 | 60% |
| Impurity 2 | 19.8 | 250,000 | 25% |
| Purified Sample | |||
| This compound | 15.2 | 995,000 | >99.5% |
| Other Peaks | - | <5,000 | <0.5% |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Visualization of Workflows
Caption: Overall workflow for the purification of this compound.
Caption: Logical relationship of key HPLC method parameters.
References
Application Notes and Protocols: Utilizing Decitabine in Combination with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of the DNA methyltransferase inhibitor, Decitabine, in combination with other standard chemotherapeutic agents. Due to the limited information available on "Demethylregelin," this document focuses on Decitabine as a representative and well-characterized DNA demethylating agent. The aim is to offer researchers a detailed resource for designing and conducting preclinical studies to evaluate the synergistic or additive effects of these combination therapies in cancer research.
Decitabine functions by inhibiting DNA methyltransferases, leading to the hypomethylation of DNA and the re-expression of silenced tumor suppressor genes.[1][2][3][4] This epigenetic modification can sensitize cancer cells to the cytotoxic effects of traditional chemotherapies such as cisplatin, paclitaxel, and doxorubicin. This document outlines the scientific rationale, experimental protocols, and data interpretation for investigating these combination strategies.
Scientific Rationale for Combination Therapy
Combining Decitabine with conventional chemotherapeutic agents is based on the principle of synergistic or additive cytotoxicity. By reactivating tumor suppressor genes, Decitabine can restore cellular pathways that are critical for apoptosis and cell cycle control, which may be compromised in cancer cells.[3] This epigenetic "priming" can lower the threshold for the induction of cell death by DNA-damaging agents like cisplatin, microtubule stabilizers like paclitaxel, and topoisomerase inhibitors like doxorubicin.[5][6]
Data Presentation: In Vitro Efficacy of Combination Therapies
The following tables summarize representative quantitative data from preclinical studies investigating the combination of Decitabine with cisplatin. While specific data for paclitaxel and doxorubicin combinations with Decitabine were not as readily available in the initial broad search, the principles of assessing synergy remain the same. Researchers are encouraged to generate similar data for their specific cell lines and drug combinations of interest.
Table 1: Synergistic Cytotoxicity of Decitabine and Cisplatin in Head and Neck Squamous Cell Carcinoma (HNSCC) Cells [5]
| Cell Line | Treatment | ED50 (µM) | Combination Index (CI) |
| SCC-25 (Cisplatin-Sensitive) | Cisplatin alone | 9.47 | - |
| Decitabine + Cisplatin | 6.55 | < 1 (Synergism) | |
| SCC-25/CP (Cisplatin-Resistant) | Cisplatin alone | 21.1 | - |
| Decitabine + Cisplatin | 6.96 | < 1 (Synergism) |
Table 2: Effect of Decitabine and Carboplatin Combination on Cell Viability in Leukemia Cell Lines [7]
| Cell Line | Combination Treatment | Combination Index (CI) Range |
| YB5 | Decitabine + Carboplatin | 0.58 - 0.98 |
| HL60 | Decitabine + Carboplatin | 0.67 - 0.82 |
| K562 | Decitabine + Carboplatin | 0.2 - 1.0 |
Note: A Combination Index (CI) of < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Decitabine and the chemotherapeutic agents discussed.
Experimental Protocols
Cell Culture and Drug Preparation
-
Cell Lines: Select appropriate cancer cell lines for your research question. Ensure cell lines are authenticated and free from mycoplasma contamination.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation:
-
Decitabine: Prepare a stock solution in sterile DMSO. Store at -20°C. Further dilute in culture medium to the desired final concentrations immediately before use.
-
Cisplatin, Paclitaxel, Doxorubicin: Prepare stock solutions in appropriate solvents (e.g., sterile water, DMSO, or saline) as per the manufacturer's instructions. Store at the recommended temperature and protect from light where necessary. Dilute to final concentrations in culture medium before each experiment.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][9][10][11]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Decitabine and chemotherapeutic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Decitabine Pre-treatment: Remove the medium and add fresh medium containing various concentrations of Decitabine. Incubate for 24 to 72 hours.
-
Combination Treatment: After the pre-treatment period, remove the Decitabine-containing medium and add fresh medium with various concentrations of the chemotherapeutic agent (cisplatin, paclitaxel, or doxorubicin) with or without Decitabine. Include wells with single-agent treatments and untreated controls.
-
Incubation: Incubate the plates for an additional 24 to 72 hours, depending on the cell line and drug.
-
MTT Addition: Remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to assess for synergy, additivity, or antagonism.
Apoptosis Analysis by Western Blot
This protocol provides a general guideline for detecting apoptosis-related proteins.[12][13][14][15]
Materials:
-
6-well plates
-
Cancer cell lines
-
Decitabine and chemotherapeutic agents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Decitabine and/or the chemotherapeutic agent as described for the cytotoxicity assay.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of apoptosis-related proteins. An increase in cleaved PARP and cleaved Caspase-3, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.
In Vivo Tumor Xenograft Model
This protocol is a general guide for establishing and evaluating combination therapies in a mouse xenograft model.[16][17][18][19][20] All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell lines
-
Matrigel (optional)
-
Decitabine and chemotherapeutic agents formulated for in vivo use
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment (if required)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture of PBS and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Initiation:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Decitabine alone, chemotherapeutic agent alone, combination therapy).
-
Administer the drugs via the appropriate route (e.g., intraperitoneal, intravenous, oral gavage) and schedule. Dosing and schedule should be based on previous studies or preliminary dose-finding experiments.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histology, Western blot, or gene expression analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor growth between the treatment groups.
-
Conclusion
The combination of the DNA demethylating agent Decitabine with standard chemotherapeutic agents represents a promising strategy to overcome drug resistance and enhance therapeutic efficacy in various cancers. The protocols and data presented in these application notes provide a framework for researchers to explore these combinations in a preclinical setting. Careful experimental design, rigorous data analysis, and a thorough understanding of the underlying molecular mechanisms are crucial for the successful translation of these findings into clinical applications.
References
- 1. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 2. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of decitabine in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Decitabine Rescues Cisplatin Resistance in Head and Neck Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Epigenetic synergy between decitabine and platinum derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. youtube.com [youtube.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor xenograft model [bio-protocol.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Demethylregelin for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Demethylregelin and other hydrophobic compounds in bioassays.
Troubleshooting Guide
This guide is designed to provide a systematic approach to addressing solubility issues with this compound in your experiments.
Q1: My this compound has precipitated out of my aqueous buffer. What should I do first?
A1: The first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for use in biological assays.[1]
Q2: How do I properly prepare and use a DMSO stock solution of this compound?
A2: Follow these steps:
-
Dissolve this compound in 100% DMSO: Prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing may aid dissolution.
-
Serial Dilution: Perform serial dilutions of your stock solution in your aqueous assay buffer to achieve the desired final concentrations.
-
Control the Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your bioassay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2][3] Always include a vehicle control (buffer with the same final DMSO concentration as your experimental samples) in your experiments to account for any solvent effects.
Q3: I've tried using DMSO, but my compound still precipitates at the desired final concentration, or the required DMSO concentration is toxic to my cells. What are my other options?
A3: If DMSO is not a viable option, you can explore the use of solubilizing excipients. These are agents that can enhance the solubility of hydrophobic compounds in aqueous solutions. Common classes of excipients include cyclodextrins, surfactants, and polymers.[4][5][6]
Q4: How do cyclodextrins work, and how can I use them to solubilize this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8][9] They can encapsulate hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their solubility.[7][10][11] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their improved solubility and reduced toxicity compared to natural cyclodextrins.[10] You can prepare a complex of this compound and cyclodextrin, which can then be dissolved in your aqueous buffer.
Q5: What are other solubilization techniques I can consider?
A5: Other advanced techniques include:
-
Micronization: This involves reducing the particle size of the compound to increase its surface area and dissolution rate.[12][13]
-
Solid Dispersions: The drug can be dispersed in a carrier material at the molecular level, which can enhance its solubility.[5]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their solubility.[5][6] Common surfactants include Tween 80 and sodium lauryl sulfate.[5]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer to ionize the compound can increase its solubility.[5]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound with the molecular formula C30H46O4.[14] It has been reported in plant species such as Salacia chinensis and Tripterygium wilfordii.[14]
Q2: Why is the aqueous solubility of compounds like this compound important for bioassays?
A2: For a compound to be biologically active in an in vitro assay, it must be dissolved in the aqueous assay buffer to interact with its target (e.g., cells, enzymes, receptors). Poor aqueous solubility can lead to an underestimation of the compound's potency and inaccurate experimental results.[1][15]
Q3: At what concentration is DMSO considered toxic to cells?
A3: The cytotoxic concentration of DMSO varies depending on the cell type and the duration of exposure.[2][16] Generally, it is recommended to keep the final DMSO concentration at 0.5% or lower.[2][3] Some studies have shown that concentrations above 1% can significantly reduce cell viability.[16][17] It is essential to determine the tolerance of your specific cell line to DMSO.
Q4: Are there alternatives to DMSO as a primary organic solvent?
A4: Yes, other organic solvents like ethanol, methanol, and dimethylformamide (DMF) can be used to dissolve hydrophobic compounds.[1] However, their compatibility with your specific bioassay and their potential for cytotoxicity must be carefully evaluated.
Q5: What are the different types of cyclodextrins, and which one should I choose?
A5: The main types of cyclodextrins are α-, β-, and γ-cyclodextrins, which differ in the number of glucose units.[7] β-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations to improve the solubility of hydrophobic drugs.[9] The choice of cyclodextrin can depend on the size and shape of the drug molecule.
Quantitative Data Summary
Table 1: General Guidelines for Maximum Tolerated DMSO Concentrations in Cell-Based Assays
| Cell Type | Maximum Recommended DMSO Concentration (%) | Reference |
| General Guideline | ≤ 0.5% | [2][3] |
| HeLa Cells | < 2% (cytotoxic effects observed above 2%) | [16] |
| Cardiac and Cancer Cells | ≤ 0.5% (no significant cytotoxicity) | [2] |
| Human Apical Papilla Cells | < 5% (cytotoxic at 5% and 10%) | [17] |
Table 2: Potential Solubility Enhancement with Cyclodextrins
| Compound Class | Cyclodextrin Derivative | Fold Increase in Solubility | Reference |
| Steroid Hormones | Beta-cyclodextrin derivatives | Up to 50-fold | [10] |
| Capsaicin | 2-hydroxypropyl-beta-cyclodextrin | Dramatic shift into aqueous phase | [10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle heating (e.g., 37°C) may be applied if necessary, but be cautious of potential compound degradation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Application: For your bioassay, thaw an aliquot and perform serial dilutions in your aqueous assay buffer to reach the final desired concentrations, ensuring the final DMSO concentration remains below the cytotoxic level for your cell line.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to HP-β-CD. A common starting point is a 1:1 or 1:2 molar ratio.
-
HP-β-CD Solution Preparation: Prepare a solution of HP-β-CD in your aqueous assay buffer.
-
Complexation:
-
Method A (Co-evaporation): Dissolve both this compound and HP-β-CD in a suitable organic solvent (e.g., methanol). Evaporate the solvent under vacuum to form a thin film. Reconstitute the film in your aqueous assay buffer.
-
Method B (Kneading): Create a paste of this compound and HP-β-CD with a small amount of water or a water-organic solvent mixture. Knead the paste for a specified time, then dry and dissolve the resulting solid in your assay buffer.
-
Method C (Direct Dissolution): Add the this compound powder directly to the pre-formed HP-β-CD solution. Stir or sonicate the mixture for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
-
Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound.
-
Concentration Determination: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Troubleshooting workflow for addressing poor aqueous solubility.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Caption: Decision-making flowchart for selecting a solubilization method.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. senpharma.vn [senpharma.vn]
- 6. pharmtech.com [pharmtech.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C30H46O4 | CID 44559663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. – Cyprus Society of Human Genetics (CSHG) [cshg.org.cy]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Demethylase Inhibitors in Cancer Cell Lines
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with epigenetic modulators. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on overcoming resistance to the Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK2879552, a representative demethylase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK2879552?
A1: GSK2879552 is an orally available, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3] By inhibiting LSD1, GSK2879552 leads to an increase in H3K4 methylation, which in turn promotes the expression of tumor-suppressor genes and can induce differentiation in cancer cells.[1][2] This ultimately leads to an inhibition of cell growth in tumors where LSD1 is overexpressed.[1]
Q2: In which cancer cell lines has GSK2879552 shown anti-proliferative effects?
A2: GSK2879552 has demonstrated potent, primarily cytostatic, anti-proliferative activity in small cell lung cancer (SCLC) and acute myeloid leukemia (AML) cell lines.[4][5] It has also been shown to inhibit the formation of AML blast colonies in primary patient-derived marrow samples.[4]
Q3: What are the known mechanisms of resistance to GSK2879552?
A3: Resistance to LSD1 inhibitors like GSK2879552 can be both intrinsic and acquired.
-
Intrinsic Resistance: Some cancer cell lines, particularly those with a mesenchymal-like transcriptional program, exhibit inherent resistance to LSD1 inhibitors.[6][7] In contrast, cell lines with a neuroendocrine transcriptional signature are more likely to be sensitive.[6][7]
-
Acquired Resistance: Cancer cells can develop resistance to GSK2879552 through epigenetic reprogramming. One identified mechanism involves a shift to a TEAD4-driven mesenchymal-like state.[6] This transition allows the cancer cells to bypass their dependency on the pathways regulated by LSD1.
Q4: Are there strategies to overcome resistance to GSK2879552?
A4: Yes, several strategies are being explored to overcome resistance to LSD1 inhibitors:
-
Combination Therapies: Combining LSD1 inhibitors with other anti-cancer agents has shown promise. For example, co-treatment with All-trans-retinoic acid (ATRA) can increase the sensitivity of AML cells to LSD1 inhibitors.[8] Combination with proteasome inhibitors has also been shown to have synergistic effects in multiple myeloma.[9]
-
Targeting Downstream Pathways: In cases of acquired resistance involving a switch to a TEAD4-driven state, targeting components of this pathway could be a viable strategy.
-
Dual-Target Inhibitors: The development of compounds that inhibit both LSD1 and other key epigenetic regulators, such as HDACs or G9a, is an active area of research.[10]
Troubleshooting Guides
Problem 1: No significant anti-proliferative effect of GSK2879552 is observed in my cancer cell line.
Possible Cause 1: Intrinsic Resistance
-
Troubleshooting Step: Characterize the transcriptional state of your cell line. Perform RNA sequencing or qPCR to assess the expression of neuroendocrine markers (e.g., ASCL1, NEUROD1) and mesenchymal markers (e.g., VIM, ZEB1).[6][7]
-
Expected Outcome: Cell lines with low neuroendocrine and high mesenchymal marker expression are likely to be intrinsically resistant.
-
Suggested Solution: Consider using a different therapeutic strategy or exploring combination therapies.
Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration
-
Troubleshooting Step: Perform a dose-response and time-course experiment. Test a wide range of GSK2879552 concentrations (e.g., 0-10 µM) and measure cell viability at different time points (e.g., 24, 48, 72, 96 hours).
-
Expected Outcome: Determine the IC50 value and the optimal treatment duration for your specific cell line.
-
Suggested Solution: Adjust the experimental conditions based on the dose-response and time-course data.
Possible Cause 3: Drug Inactivity
-
Troubleshooting Step: Verify the activity of your GSK2879552 stock. A simple way is to treat a sensitive control cell line (e.g., NCI-H1417 for SCLC) and confirm the expected anti-proliferative effect.
-
Expected Outcome: The control cell line should show a significant reduction in viability.
-
Suggested Solution: If the control does not respond, obtain a new batch of the inhibitor.
Problem 2: My cancer cell line initially responds to GSK2879552 but then develops resistance.
Possible Cause: Acquired Resistance through Epigenetic Reprogramming
-
Troubleshooting Step 1: Monitor Changes in Histone Methylation. Culture the cells with increasing concentrations of GSK2879552 over an extended period to select for resistant populations. Perform Western blotting or Chromatin Immunoprecipitation (ChIP) followed by qPCR to analyze global and gene-specific levels of H3K4me2 and H3K9me2 in both sensitive and resistant cells.
-
Expected Outcome: Resistant cells may exhibit altered histone methylation patterns compared to sensitive cells, even in the presence of the inhibitor.
-
Troubleshooting Step 2: Analyze Transcriptional Changes. Conduct RNA sequencing on both sensitive and resistant cell populations to identify differentially expressed genes. Look for upregulation of mesenchymal markers and genes associated with alternative survival pathways.
-
Expected Outcome: Identification of a shift towards a mesenchymal-like phenotype and potential new therapeutic targets in the resistant cells.
-
Suggested Solution: Investigate combination therapies that target the identified resistance pathways. For example, if a TEAD4-driven state is identified, consider inhibitors of the Hippo-YAP pathway.
Data Presentation
Table 1: Comparative IC50 Values of LSD1 Inhibitors in Representative Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| GSK2879552 | SCLC | NCI-H1417 | ~25 | [4] |
| GSK2879552 | AML | MV4-11 | ~50 | [4] |
| Iadademstat (ORY-1001) | AML | THP-1 | 0.62 | [11] |
| Bomedemstat (IMG-7289) | AML | THP-1 | 1.8 | [11] |
| Seclidemstat (SP-2577) | Ewing's Sarcoma | A673 | ~250 | [11] |
Note: IC50 values can vary depending on the assay conditions and cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of GSK2879552 in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Histone Marks
-
Cell Lysis: Treat cells with GSK2879552 or vehicle control for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, total Histone H3 (as a loading control), and LSD1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., H3K4me2) or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes to determine the enrichment of the histone mark.
Visualizations
Caption: Mechanism of action of GSK2879552 in inhibiting LSD1.
Caption: Workflow for assessing resistance to GSK2879552.
Caption: Troubleshooting logic for lack of drug efficacy.
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Demethylregelin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Demethylregelin. Given the limited specific data on this compound, this guide focuses on established strategies for improving the bioavailability of poorly soluble compounds, which this compound is predicted to be based on its chemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor in vivo bioavailability of this compound?
Based on its chemical structure (C30H46O4, MW: 470.7 g/mol ), this compound is likely a lipophilic compound with low aqueous solubility.[1] Poor oral bioavailability for such compounds typically stems from:
-
Low Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluids before it can be absorbed.[2][3] Over 70% of new chemical entities exhibit poor aqueous solubility, which is a primary hurdle for oral drug delivery.[2]
-
Poor Dissolution Rate: Even if a compound is soluble, a slow dissolution rate can limit the amount of drug available for absorption within the transit time in the GI tract.[2]
-
High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver, where it may be extensively metabolized before reaching systemic circulation.[4]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.
Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and improve bioavailability.[3][5][6] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder.[3][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state.[2][6][8]
-
Lipid-Based Formulations: Dissolving or suspending the drug in lipidic vehicles.[2][5][6][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.[2][3]
-
Chemical Modification: Creating prodrugs with improved solubility or permeability.[9][10]
Troubleshooting Guides
Issue 1: Low drug exposure (AUC) in preclinical species despite high dose administration.
Potential Cause: Solubility-limited absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract.
-
Assess its lipophilicity (LogP).
-
Evaluate its solid-state properties (crystalline vs. amorphous).
-
-
Formulation Approaches to Improve Solubility and Dissolution:
-
Micronization/Nanonization: Reduce the particle size to increase the surface area for dissolution.[3][7] This can be achieved through techniques like jet milling or high-pressure homogenization.[6][9]
-
Amorphous Solid Dispersion (ASD): Formulate this compound with a polymer (e.g., PVP, HPMC) to create an amorphous solid dispersion.[2][8] The amorphous form has higher energy and thus greater solubility than the crystalline form.[2]
-
Screening: Use small-scale screening methods to identify a suitable polymer that can stabilize the amorphous form and prevent recrystallization.[8]
-
-
Lipid-Based Formulations: Explore Self-Emulsifying Drug Delivery Systems (SEDDS).[3][5] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[5] This pre-dissolved state can bypass the dissolution step.[5]
-
Hypothetical In Vivo Performance of Different Formulations:
| Formulation Approach | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 4.0 | 350 ± 90 | 100 (Reference) |
| Micronized Suspension | 50 | 120 ± 30 | 2.0 | 850 ± 150 | 243 |
| Amorphous Solid Dispersion | 50 | 350 ± 70 | 1.5 | 2100 ± 400 | 600 |
| SEDDS Formulation | 50 | 600 ± 120 | 1.0 | 3500 ± 650 | 1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Issue 2: High variability in drug exposure between subjects.
Potential Cause: Food effects, variable GI physiology, or formulation instability.
Troubleshooting Steps:
-
Investigate Food Effects: Conduct pharmacokinetic studies in both fasted and fed states. Lipid-based formulations can sometimes show a positive food effect, as dietary fats stimulate bile secretion, which aids in emulsification and absorption.[7]
-
Optimize Formulation for Robustness:
-
For ASDs: Ensure the chosen polymer effectively prevents recrystallization of this compound in the GI tract. Incorporating precipitation inhibitors can maintain a supersaturated state for longer, allowing more time for absorption.[2]
-
For SEDDS: The formulation should spontaneously emulsify into small, uniform droplets. The choice of oils and surfactants is critical.[5] Poor emulsification can lead to erratic absorption.
-
-
Consider pH-independent Formulations: If this compound's solubility is highly pH-dependent, this could contribute to variable absorption as it transits through the GI tract. Formulations that create a consistent microenvironment for dissolution, such as SEDDS or certain ASDs, can mitigate this.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer and Solvent Selection: Select a suitable polymer (e.g., HPMC-AS, PVP K30) and a common solvent system in which both this compound and the polymer are soluble (e.g., methanol, acetone, or a mixture).
-
Solution Preparation: Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Spray Drying:
-
Use a laboratory-scale spray dryer.
-
Optimize process parameters: inlet temperature, atomization pressure, and feed rate.
-
The rapid evaporation of the solvent prevents the drug from crystallizing, trapping it in an amorphous state within the polymer matrix.[6]
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak.
-
Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the dispersion.
-
In Vitro Dissolution Testing: To compare the dissolution rate of the ASD to the crystalline drug.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=5 per group).
-
Formulation Administration:
-
Group 1 (Control): Administer this compound as an aqueous suspension in 0.5% methylcellulose.
-
Group 2 (Test Formulation): Administer the optimized this compound formulation (e.g., ASD or SEDDS).
-
Administer a single oral dose via gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[11]
-
Plasma Analysis:
-
Centrifuge the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.[12]
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.[11][13]
Visualizations
Caption: Strategies to address poor solubility and enhance bioavailability.
Caption: Workflow for developing and testing bioavailability-enhancing formulations.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. This compound | C30H46O4 | CID 44559663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Bioavailability Enhancement-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
- 12. Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylregelin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a naturally occurring ursane-type triterpenoid found in plants such as Tripterygium wilfordii and Salacia chinensis. Triterpenoids from these plants have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The effects of this compound are likely attributed to its modulation of key signaling pathways involved in these processes.
Q2: What is the mechanism of action for the anti-inflammatory effects of this compound?
The anti-inflammatory effects of ursane-type triterpenoids, including likely those of this compound, are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Q3: How does this compound induce anti-cancer effects?
This compound and related triterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic apoptosis pathway, which involves the regulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, and subsequent activation of caspases. Some ursane-type triterpenoids have also been reported to cause cell cycle arrest, typically at the G2/M phase.
Q4: What is the basis for the potential anti-diabetic effects of this compound?
The anti-diabetic potential of ursane-type triterpenoids is linked to their ability to modulate glucose metabolism. One of the key mechanisms is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose. By inhibiting this enzyme, the rate of glucose absorption in the intestine is reduced, leading to lower postprandial blood glucose levels.
Troubleshooting Guides
Solubility and Stability Issues
Q: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?
A: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. Here are the likely causes and solutions:
-
High Final DMSO Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds. However, high final concentrations of DMSO in the culture medium can be toxic to cells and can cause the compound to precipitate when diluted into the aqueous environment.
-
Solution: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%.[1] Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and then perform serial dilutions in your culture medium to reach the final desired concentration.
-
-
Improper Dilution Technique: Rapidly diluting a concentrated DMSO stock into the full volume of aqueous medium can cause the compound to crash out of solution.
-
Solution: Perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium while vortexing or pipetting, and then add this intermediate dilution to the final volume.
-
-
Compound Instability: this compound, like many natural products, may degrade over time in solution, especially when exposed to light, repeated freeze-thaw cycles, or non-optimal pH.
-
Solution: Prepare fresh working solutions from a frozen stock for each experiment. Aliquot your high-concentration DMSO stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C and protect them from light. The stability of compounds in culture media can also be affected by media components, so it's best to add the compound to the media shortly before treating the cells.[2]
-
Anti-Inflammatory Experiments (NF-κB Inhibition)
Q: I am not observing the expected inhibition of NF-κB signaling with this compound treatment. What are some potential reasons?
A: If you are not seeing inhibition of NF-κB activation (e.g., no decrease in the phosphorylation of IκBα or p65), consider the following:
-
Suboptimal Compound Concentration or Treatment Time: The effect of this compound is likely dose- and time-dependent.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type and experimental conditions. Based on related compounds, concentrations in the low micromolar range (e.g., 1-20 µM) are a reasonable starting point.
-
-
Cell Line and Stimulant Variability: The responsiveness of the NF-κB pathway can vary between different cell lines and with different inflammatory stimuli (e.g., TNF-α, LPS).
-
Solution: Ensure your chosen cell line has a robust and reproducible NF-κB response to your selected stimulus. Confirm the activity of your stimulus in a positive control experiment.
-
-
Issues with Western Blotting: Technical issues with the western blot can lead to a failure to detect changes in protein phosphorylation.
-
Solution: Ensure you are using fresh lysis buffer containing phosphatase and protease inhibitors. Use antibodies validated for detecting the phosphorylated forms of IκBα and p65. Run appropriate positive and negative controls.
-
Experimental Workflow for Assessing NF-κB Inhibition
Workflow for NF-κB Inhibition Assay
Anti-Cancer Experiments (Apoptosis)
Q: My results from the Annexin V/PI apoptosis assay are inconsistent or show a large necrotic population. What could be wrong?
A: Inconsistent Annexin V/PI staining can arise from several factors:
-
High Compound Concentration or Prolonged Treatment: Very high concentrations of a cytotoxic compound or extended incubation times can lead to secondary necrosis, where cells that have undergone apoptosis lose membrane integrity.
-
Solution: Perform a dose-response experiment to find a concentration that induces apoptosis without causing excessive immediate necrosis. A related compound, demethylzeylasteral, showed a significant increase in apoptosis in MKN-45 cells at a concentration of 10 µM after 24 hours.
-
-
Harsh Cell Handling: The cell membrane of apoptotic cells is fragile. Rough handling during cell harvesting and staining can cause membrane rupture, leading to PI uptake.
-
Solution: Handle cells gently. When harvesting adherent cells, use a gentle cell scraper or a non-enzymatic dissociation solution. Centrifuge cells at low speed (e.g., 300-400 x g) for 5 minutes.
-
-
Incorrect Staining Procedure: The binding of Annexin V to phosphatidylserine is calcium-dependent.
-
Solution: Ensure you are using a 1X binding buffer that contains calcium. Follow the staining protocol carefully, including incubation times and temperatures.
-
Signaling Pathway for Intrinsic Apoptosis
Intrinsic Apoptosis Pathway
Anti-Diabetic Experiments (α-Glucosidase Inhibition)
Q: The results of my in vitro α-glucosidase inhibition assay are not reproducible. What are some common pitfalls?
A: Reproducibility issues in enzyme inhibition assays can often be traced to the following:
-
Enzyme Activity and Stability: The activity of α-glucosidase can vary between lots and can decrease with improper storage.
-
Solution: Aliquot the enzyme upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Always run a positive control (e.g., acarbose) to ensure the enzyme is active and the assay is performing as expected.
-
-
Substrate Concentration: The concentration of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) can affect the apparent IC50 value of an inhibitor.
-
Solution: Use a consistent substrate concentration across all experiments, typically at or below the Michaelis-Menten constant (Km) of the enzyme for that substrate.
-
-
Incubation Times and Temperature: Inconsistent pre-incubation of the enzyme with the inhibitor or the reaction time after substrate addition will lead to variability.
-
Solution: Use a temperature-controlled plate reader or water bath to maintain a constant temperature (usually 37°C). Use a multichannel pipette to ensure simultaneous addition of reagents where critical.
-
Quantitative Data Summary
The following table summarizes IC50 values for ursane-type triterpenoids in relevant assays. Note that specific data for this compound is limited, and data from closely related compounds are provided as a reference.
| Compound | Assay | Cell Line/Enzyme | IC50 Value | Reference |
| Demethylzeylasteral | Apoptosis Induction | MKN-45 | ~10 µM (significant increase in apoptosis) | |
| Ursane Triterpenoid Derivatives | α-Glucosidase Inhibition | Yeast α-glucosidase | 6.67 - 115.1 µM | [3] |
| Triterpenoids from Cirsium setosum | α-Glucosidase Inhibition | Yeast α-glucosidase | 17.49 - 80.07 µM | [4] |
Detailed Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is adapted from standard methods for detecting apoptosis.[3][5]
-
Cell Preparation:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).
-
Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating apoptotic cells.
-
Gently wash the adherent cells with PBS.
-
Add a non-enzymatic cell dissociation solution or gently scrape the cells.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution (50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 2: Western Blot for Phosphorylated NF-κB p65 and IκBα
This protocol provides a general workflow for detecting changes in the phosphorylation status of key NF-κB signaling proteins.
-
Cell Treatment and Lysis:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 6-well plate.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with an inflammatory agent (e.g., 1 µg/mL LPS for 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer, then heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, and IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: In Vitro α-Glucosidase Inhibition Assay
This is a colorimetric assay to measure the inhibition of α-glucosidase activity.[6][7]
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.5 U/mL.
-
Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 1 mM.
-
Prepare various concentrations of this compound and a positive control (acarbose) in the phosphate buffer containing a small amount of DMSO (ensure the final DMSO concentration is consistent across all wells).
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of the this compound or acarbose solution to each well.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3 solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
Dealing with Demethylregelin precipitation in aqueous buffers
Welcome to the technical support center for Demethylregelin. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
Precipitation of this compound in aqueous buffers is a common challenge due to its hydrophobic nature as a triterpenoid. This guide provides a systematic approach to troubleshoot and prevent precipitation issues.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an organic co-solvent such as DMSO or ethanol. Serially dilute the stock solution in your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) to minimize effects on the biological system. |
| Cloudiness or precipitation after storage | Compound coming out of solution over time, potentially due to temperature fluctuations or changes in buffer composition. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the stock solution to fully come to room temperature and vortex briefly. Prepare working solutions fresh for each experiment. |
| Precipitation observed during experiment | Interaction with components of the cell culture media or assay buffer (e.g., proteins). | Consider the use of a carrier protein, such as bovine serum albumin (BSA), in your buffer to help maintain the solubility of this compound. The optimal concentration of BSA should be determined empirically. |
| Inconsistent experimental results | Incomplete dissolution or precipitation leading to inaccurate concentrations. | After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved compound. Use the supernatant for your experiment to ensure a homogenous solution. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Due to its hydrophobic structure, this compound is best dissolved in a 100% organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. For most in vitro cellular assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced artifacts.
Q2: My this compound solution is cloudy. What should I do?
A2: Cloudiness indicates that the compound is not fully dissolved or is precipitating. Try gently warming the solution (e.g., to 37°C) and vortexing to aid dissolution. If the cloudiness persists, it is recommended to centrifuge the solution and use the clear supernatant, though this may result in a lower-than-expected final concentration. For future preparations, consider adjusting the solvent system or using solubility enhancers.
Q3: Can I store this compound solutions?
A3: Stock solutions of this compound in a pure organic solvent like DMSO can be stored at -20°C or -80°C for several months. We recommend storing in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and used promptly.
Q4: How can I improve the solubility of this compound in my aqueous buffer?
A4: Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound:
-
Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous buffer.[1]
-
pH Adjustment: The solubility of some compounds can be influenced by pH. While there is no specific data for this compound, exploring a range of pH values for your buffer may be beneficial.
-
Solubilizing Agents: The use of surfactants or cyclodextrins can help to increase the aqueous solubility of hydrophobic molecules.[2] The choice and concentration of these agents need to be optimized for your specific experimental setup.
Q5: What is the known mechanism of action of this compound?
A5: this compound is known to exhibit anti-inflammatory properties. It has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide. Additionally, it can inhibit the production of interleukin-2 (IL-2), a key cytokine in the immune response. Some studies also suggest its involvement in modulating signaling pathways such as PTPN11/EGFR/JAK in the context of cancer.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Calculate the mass of this compound powder required to make a 10 mM stock solution in your desired volume of DMSO. (Molecular Weight of this compound = 470.7 g/mol ). b. Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary. This is your stock solution.
-
Store the Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C for long-term storage.
-
Prepare a Working Solution (e.g., 10 µM): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution of the stock solution into your pre-warmed sterile aqueous buffer or cell culture medium to achieve the final desired concentration. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of buffer). c. Vortex the working solution gently before adding it to your experimental setup. d. Important: Ensure the final concentration of DMSO in your experiment is below a level that affects your cells (typically <0.5%). Remember to include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Potential mechanism of action of this compound.
References
Validation & Comparative
Demethylregelin: Unraveling its Molecular Interactions Remains a Scientific Challenge
Despite interest in the natural compound Demethylregelin, a crucial piece of the puzzle for its potential therapeutic application is missing: its specific molecular target within the human body. As of late 2025, publicly available scientific literature has yet to definitively identify a protein, enzyme, or receptor to which this compound binds to exert its biological effects.
This absence of a known molecular target makes it impossible to conduct a comparative analysis of its binding affinity against other compounds, a critical step in drug development. Binding affinity, a measure of the strength of the interaction between a compound and its target, is a key determinant of a drug's potency and specificity. Without this fundamental information, researchers cannot proceed with detailed mechanistic studies, comparative benchmarking, or the design of robust experimental protocols for validation.
This compound is a natural product whose chemical properties are documented[1]. However, the intricate process of identifying the specific cellular component it interacts with, known as target deconvolution, has not been publicly elucidated. This process is a significant challenge in modern drug discovery, often requiring sophisticated techniques to pinpoint the precise molecular partner of a bioactive compound.
For researchers and drug development professionals, the lack of a validated target for this compound means that any investigation into its therapeutic potential is still in its exploratory phase. The next critical step for advancing the study of this compound would be the successful identification and validation of its molecular target. Once a target is known, the scientific community can then undertake the necessary experiments to quantify its binding affinity, understand its mechanism of action at a molecular level, and compare its performance with other molecules that interact with the same target.
Until then, a comprehensive comparison guide on the binding affinity of this compound remains an endeavor for future research. The scientific community awaits the foundational discovery of its binding partner to unlock the full potential of this natural compound.
References
A comparative study of the bioactivity of Demethylregelin and its synthetic analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Demethylregelin and its naturally occurring analogs, focusing on their potential as anticancer agents. The information presented is based on available experimental data and is intended to guide further research and development in this area.
Introduction
This compound is a triterpenoid compound isolated from plants of the Tripterygium genus, notably Tripterygium regelii.[1][2] Triterpenoids from this genus have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and anticancer properties.[1][3] This guide focuses on the comparative bioactivity of this compound and other related triterpenoids isolated from Tripterygium regelii, with a specific emphasis on their cytotoxic effects against human breast cancer cells.
Comparative Bioactivity Data
A study by Bai et al. (2016) evaluated the inhibitory effects of several triterpenoids isolated from the stems of Tripterygium regelii on the proliferation of the MCF-7 human breast cancer cell line. The data from this study provides a basis for a direct comparison of the bioactivity of this compound and its analogs.[1]
| Compound | PubChem CID | Inhibition of MCF-7 Cell Proliferation at 10 µM (%)[1] |
| This compound | 44559663 | Data not available in the provided study |
| Triregeloic acid (Analog 1) | - | 24.1 |
| Demethylzeylasteral (Analog 2) | 10322911 | 69.6 |
| Wilforol A (Analog 3) | 10096097 | 72.8 |
| Regelin D (Analog 4) | 129520 | 21.6 |
| Triptotriterpenic acid B (Analog 5) | 195563 | 23.1 |
| Triptocallic acid A (Analog 6) | 44575704 | 43.3 |
| Dulcioic acid (Analog 7) | 101051955 | 25.5 |
| Tripterygic acid A (Analog 8) | 21672627 | 23.5 |
| Taxol (Positive Control) | - | 35.0 |
Note: While this compound was isolated in the study, its specific cytotoxicity data was not presented in the comparative table.[1]
Experimental Protocols
The following is a representative protocol for a cytotoxicity assay, such as the MTT assay, which is commonly used to evaluate the effect of compounds on cell proliferation.
MTT Assay for Cytotoxicity Screening
1. Cell Seeding:
-
Human breast cancer cells (MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound or its analogs) is prepared in a suitable solvent like DMSO.
-
Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compound.
-
A vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug like Taxol) are included.
-
The plate is incubated for a specified period, typically 24, 48, or 72 hours.[4]
3. MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C in the dark to allow for the formation of formazan crystals by viable cells.[4]
4. Formazan Solubilization and Measurement:
-
The medium containing MTT is removed, and the formazan crystals are dissolved in 100 µL of a solubilization solution (e.g., DMSO).
-
The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound have not been extensively studied. However, research on related triterpenoids from Tripterygium species provides insights into potential mechanisms of action.
Celastrol, another triterpenoid from Tripterygium regelii, has been shown to induce apoptosis in MCF-7 cells through both caspase-dependent and -independent pathways.[5] This involves the activation of caspases, release of cytochrome c, and regulation of Bcl-2 family proteins.[5]
Furthermore, Demethylzeylasteral, a structurally similar triterpenoid, has been found to inhibit the proliferation and migration of gastric cancer cells by downregulating the phosphorylation of key signaling proteins in the PI3K/Akt and ERK1/2 pathways.[6][7] These pathways are crucial for cell survival, proliferation, and apoptosis. It is plausible that this compound and its analogs may exert their cytotoxic effects through similar mechanisms.
Below are diagrams illustrating a general experimental workflow for bioactivity screening and a simplified representation of the apoptosis signaling pathway potentially targeted by these compounds.
Conclusion
The available data indicates that several naturally occurring analogs of this compound, particularly Demethylzeylasteral and Wilforol A, exhibit significant cytotoxic activity against human breast cancer cells. While direct comparative data for this compound is limited, the bioactivity of its analogs suggests that this class of triterpenoids holds promise for further investigation as potential anticancer agents. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound, as well as exploring the synthesis of novel analogs with improved potency and selectivity.
References
- 1. Triterpenoids from the stems of Tripterygium regelii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoids from the stems of Tripterygium regelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Celastrol isolated from Tripterygium regelii induces apoptosis through both caspase-dependent and -independent pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of an antitumor effect of demethylzeylasteral on human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an antitumor effect of demethylzeylasteral on human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the synergistic effects of Demethylregelin with cisplatin in lung cancer models
No Research Data Found for "Demethylregelin" in Lung Cancer Models
A comprehensive search of scientific literature and databases has revealed no available experimental data on the synergistic effects of a compound named "this compound" with cisplatin in lung cancer models. Further investigation into chemical databases confirms the existence of "this compound" as a chemical entity, but lacks any associated biological or therapeutic information.
Given the absence of data for the specified topic, this guide will instead provide a comparative analysis of two well-researched DNA methyltransferase inhibitors (DNMTis), Decitabine (DAC) and Azacitidine (AZA) , and their synergistic effects with cisplatin in lung cancer models. This alternative focus aligns with the likely therapeutic class of "this compound" and addresses the core interest in combining demethylating agents with platinum-based chemotherapy for lung cancer.
Comparison Guide: Synergistic Effects of Decitabine and Azacitidine with Cisplatin in Lung Cancer Models
This guide provides a comparative overview of the pre-clinical evidence for the combination of Decitabine or Azacitidine with cisplatin in treating lung cancer.
Quantitative Data on Synergistic Effects
The combination of DNMTis with cisplatin has been shown to enhance the cytotoxic effects of cisplatin in non-small cell lung cancer (NSCLC) cells, particularly in cisplatin-resistant cell lines.
Table 1: In Vitro Synergism of DNMTis and Cisplatin in NSCLC Cell Lines
| Cell Line | DNMTi | Cisplatin Concentration | Effect of Combination | Key Findings |
| A549/DDP (Cisplatin-Resistant) | 5-aza-2'-deoxycytidine (Decitabine) | Not specified | Reversal of drug resistance | Low-dose Decitabine combined with Trichostatin A (TSA) restored cisplatin sensitivity.[1][2] |
| Cisplatin-Resistant Lung Cancer Cells | Azacitidine (AZA) | Not specified | Increased apoptosis | Co-administration of AZA and cisplatin significantly enhanced apoptosis.[1] |
| A549 and HTB56 (NSCLC) | 5-azacytidine (Azacitidine) | Varies | Strong synergistic activity | Low doses of AZA were synergistic with cisplatin in reducing cell viability and colony formation.[3] |
| A549R (Pemetrexed/Cisplatin-Resistant) | Decitabine | Varies | Increased cytotoxicity | Decitabine sensitized resistant cells to pemetrexed, a common combination partner for cisplatin.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells (e.g., A549, HTB56) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of Decitabine or Azacitidine alone, cisplatin alone, or the combination of both for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the respective drugs (single agents or combination) for a specified period (e.g., 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive cells are considered apoptotic.
Colony Formation Assay
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells) is seeded in 6-well plates.
-
Drug Exposure: Cells are exposed to low doses of the DNMTi and/or cisplatin for 24 hours.
-
Colony Growth: The drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. The number of colonies (containing >50 cells) is counted.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of DNMTis and cisplatin is primarily attributed to the ability of DNMTis to reverse epigenetic silencing of genes that sensitize cancer cells to cisplatin-induced DNA damage and apoptosis.
Mechanism of Action: Reversing Cisplatin Resistance
Cisplatin resistance in lung cancer is often associated with the hypermethylation of promoter regions of tumor suppressor genes and genes involved in apoptosis and DNA repair.[1][2] This methylation leads to their silencing. DNMTis, such as Decitabine and Azacitidine, inhibit DNA methyltransferases, leading to the demethylation and re-expression of these silenced genes. This can restore the sensitivity of cancer cells to cisplatin.
Caption: Mechanism of DNMT inhibitors overcoming cisplatin resistance.
Experimental Workflow for Investigating Synergy
The following workflow outlines a typical pre-clinical study to evaluate the synergistic effects of a DNMTi with cisplatin.
Caption: A typical workflow for pre-clinical investigation of drug synergy.
References
- 1. Regulation of cisplatin resistance in lung cancer by epigenetic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated analysis of DNA methylation and mRNA expression profiling reveals candidate genes associated with cisplatin resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-azacytidine enhances efficacy of multiple chemotherapy drugs in AML and lung cancer with modulation of CpG methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decitabine Sensitizes the Radioresistant Lung Adenocarcinoma to Pemetrexed Through Upregulation of Folate Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Demethylregelin's antitumor activity in different cancer types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deguelin, a naturally occurring rotenoid found in several plant species, has emerged as a promising candidate in cancer chemoprevention and therapy. Its potent antitumor activities have been observed across a spectrum of cancer types, attributed to its ability to modulate multiple oncogenic signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This guide provides a comparative analysis of Deguelin's efficacy against other established antitumor agents, supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for further development.
Comparative Efficacy of Deguelin
The antitumor activity of Deguelin has been quantified in numerous studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines. This section compares the cytotoxic effects of Deguelin with standard chemotherapeutic agents such as Doxorubicin and Paclitaxel, as well as the targeted therapy agent Gefitinib.
Cytotoxicity (IC50) Comparison
The following table summarizes the IC50 values of Deguelin and its comparators in different cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.
| Cancer Type | Cell Line | Deguelin IC50 | Doxorubicin IC50 | Paclitaxel IC50 | Gefitinib IC50 |
| Lung Cancer | A549 | 10.32 µM (24h), 7.11 µM (48h), 5.55 µM (72h)[1] | > 20 µM (24h)[2] | - | 7.0 µM[3] |
| H1299 | 5.95 µM (24h), 2.05 µM (48h), 0.58 µM (72h)[1] | - | - | - | |
| H1975 (Gefitinib-resistant) | Markedly attenuated colony formation[4] | - | - | No effect[4] | |
| HCC827 (Gefitinib-sensitive) | Significantly decreased growth[4] | - | - | 13.06 nM[5] | |
| Colorectal Cancer | SW620 | 36.57 nM (24h), 17.73 nM (48h)[6] | - | - | - |
| SW480 | 122.02 nM (24h), 40.86 nM (48h)[6] | - | - | - | |
| RKO | 13.25 µM (48h)[6] | - | - | - | |
| HCT116 | - | 24.30 µg/ml[7] | - | - | |
| Breast Cancer | MDA-MB-231 | Growth inhibition of 37% to 87% at 1 µM[8] | - | IC50 values between 2.5 and 7.5 nM (24h)[9] | - |
| MCF-7 | Growth inhibition of 37% to 87% at 1 µM[8] | 2.50 µM (24h)[2] | IC50 values between 2.5 and 7.5 nM (24h)[9] | - | |
| Gastric Cancer | MGC-803 | 11.83 µM (72h)[1] | - | - | - |
| MKN-45 | 9.33 µM (72h)[1] | - | - | - | |
| Ovarian Cancer | SKOV3-TR (Paclitaxel-resistant) | Effectively decreased cell viability in combination with paclitaxel[1] | - | >1000 nM[1] | - |
Apoptosis Induction
Deguelin's cytotoxic effects are largely mediated through the induction of apoptosis. The table below presents data on the percentage of apoptotic cells following treatment with Deguelin and comparator drugs.
| Cell Line | Drug | Concentration | Duration | Apoptosis Percentage |
| SW620 | Deguelin | 50 nM | 24h | ~30%[6] |
| SW620 | Deguelin | 50 nM | 48h | >90%[6] |
| RKO | Deguelin | 10 µM | - | Significant apoptosis[6] |
| A549 | Gefitinib | 500 nmol/l | - | 60.2%[10] |
| PC3M (Prostate) | Paclitaxel | 8 µM | - | ~50%[11] |
| HeLa (Cervical) | Paclitaxel | >10 nM | 48h | Reaches 80%[12] |
| H3255 (NSCLC) | Gefitinib | 1 µmol/L | 72h | 24.73 ± 1.85%[13] |
| SKOV3-TR | Deguelin + Paclitaxel | - | 48h | Significantly increased vs single agents[1] |
Mechanism of Action: Key Signaling Pathways
Deguelin exerts its antitumor effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The primary pathways affected are the PI3K/Akt, MAPK/ERK, and NF-κB pathways.
PI3K/Akt Signaling Pathway
Deguelin is a known inhibitor of the PI3K/Akt pathway, a central regulator of cell survival and proliferation. By inhibiting PI3K activity, Deguelin reduces the phosphorylation and activation of Akt.[14][15] This, in turn, prevents the phosphorylation and inhibition of pro-apoptotic proteins such as Bad and Bax, ultimately leading to the activation of the caspase cascade and apoptosis.[14][16]
Deguelin inhibits the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial regulator of cell proliferation and differentiation. Deguelin has been shown to reduce the expression of total EGFR and the phosphorylation of ERK in head and neck squamous cell carcinoma cells.[15] By interfering with this pathway, Deguelin can inhibit cancer cell proliferation.
Deguelin's effect on the MAPK/ERK signaling pathway.
NF-κB Signaling Pathway
The NF-κB transcription factor plays a key role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, where it promotes the expression of anti-apoptotic genes. Deguelin has been shown to suppress NF-κB activation induced by various stimuli by inhibiting the activation of IκBα kinase (IKK).[17] This leads to the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB and the transcription of its target genes.[17]
Deguelin's inhibitory action on the NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Deguelin, Doxorubicin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the desired compound concentrations for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Deguelin demonstrates significant antitumor activity across a range of cancer cell lines, often at concentrations comparable to or lower than standard chemotherapeutic agents. Its mechanism of action, involving the simultaneous inhibition of multiple key oncogenic signaling pathways, suggests a broad therapeutic potential and a possible strategy to overcome resistance to single-target agents. The data and protocols presented in this guide provide a solid foundation for further investigation into Deguelin as a viable candidate for cancer therapy. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Deguelin Restores Paclitaxel Sensitivity in Paclitaxel-Resistant Ovarian Cancer Cells via Inhibition of the EGFR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deguelin suppresses non-small cell lung cancer by inhibiting EGFR signaling and promoting GSK3β/FBW7-mediated Mcl-1 destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Autophagy by Deguelin Sensitizes Pancreatic Cancer Cells to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deguelin Induces Apoptosis by Targeting Both EGFR-Akt and IGF1R-Akt Pathways in Head and Neck Squamous Cell Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Effects of deguelin on the phosphatidylinositol 3-kinase/Akt pathway and apoptosis in premalignant human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Deguelin, an Akt inhibitor, suppresses IkappaBalpha kinase activation leading to suppression of NF-kappaB-regulated gene expression, potentiation of apoptosis, and inhibition of cellular invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Demethylregelin vs. Deguelin - A Mechanistic Analysis
A direct head-to-head comparison of the mechanisms of action between Demethylregelin and Deguelin is not currently feasible due to a lack of publicly available scientific literature on the biological activity and mechanism of action of this compound.
While Deguelin is a well-researched natural compound with a known profile as a cancer chemopreventive agent, this compound remains largely uncharacterized in the scientific literature. This compound has been identified in plants such as Tripterygium regelii and Salacia chinensis, but studies detailing its effects on cellular pathways, molecular targets, or overall mechanism of action are not available at this time.
Therefore, this guide will provide a comprehensive overview of the extensively documented mechanism of action for Deguelin, presented in the requested format. Should research on this compound become available, a comparative analysis can be conducted.
The Multifaceted Mechanism of Action of Deguelin
Deguelin, a naturally occurring rotenoid, has demonstrated significant anti-tumorigenic properties by modulating a variety of critical cellular signaling pathways. Its mechanism of action is complex, primarily revolving around its function as a Heat Shock Protein 90 (HSP90) inhibitor, which in turn affects multiple downstream pathways involved in cell survival, proliferation, and apoptosis.
Key Mechanistic Pillars of Deguelin:
-
HSP90 Inhibition: Deguelin binds to the ATP-binding pocket of HSP90, a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins.[1][2] This inhibition leads to the degradation of these client proteins, disrupting various cancer-promoting signaling cascades.
-
PI3K/Akt/mTOR Pathway Inhibition: A major consequence of HSP90 inhibition by Deguelin is the destabilization of key components of the PI3K/Akt/mTOR pathway.[1][3][4] This pathway is crucial for cell growth, proliferation, and survival. By downregulating phosphorylated Akt (pAkt) and mTOR, Deguelin effectively halts these pro-survival signals.[1][5]
-
Induction of Apoptosis: Deguelin promotes programmed cell death through multiple mechanisms. It downregulates anti-apoptotic proteins like survivin and Bcl-2, while upregulating pro-apoptotic proteins such as Bax.[6][7] This shift in the balance of apoptotic regulators ultimately leads to the activation of caspases, the executioners of apoptosis.[6]
-
Cell Cycle Arrest: Deguelin can arrest the cell cycle, preventing cancer cell proliferation. It has been shown to upregulate the expression of p27, a cyclin-dependent kinase (CDK) inhibitor, which in turn leads to the dephosphorylation of the retinoblastoma protein (pRb).[1][8] This action blocks the progression of the cell cycle from the G1 to the S phase.[8]
Quantitative Data on Deguelin's Activity
| Cell Line | Assay | Target/Effect | Concentration | Result | Reference |
| HT-29 (Colon Cancer) | Growth Inhibition | IC50 | 4.32 x 10⁻⁸ M | 50% inhibition of cell growth | [8] |
| Premalignant Human Bronchial Epithelial (HBE) cells | Apoptosis Induction | Inhibition of PI3K activity and downregulation of pAkt | 10⁻⁷ M | Induced apoptosis | [1][9] |
| MDA-MB-453 (Breast Cancer) | Western Blot | Inhibition of mTOR phosphorylation | 1 µM | Dramatic reduction in phosphorylation of S6K and RPS6 within 1 hour | [5] |
| RKO (Colorectal Cancer) | Western Blot | Increased cleaved-caspase 3 and cleaved-PARP, decreased Bcl-2 and survivin | 10 µM and 20 µM | Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins | [10] |
Experimental Protocols
Western Blot Analysis for Protein Phosphorylation and Expression
Objective: To determine the effect of Deguelin on the expression and phosphorylation status of key signaling proteins.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-453, RKO) are cultured in appropriate media to ~70-80% confluency. Cells are then treated with various concentrations of Deguelin or a vehicle control (e.g., DMSO) for specified time periods (e.g., 1, 2, 8, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., total Akt, p-Akt, mTOR, p-mTOR, cleaved caspase-3, Bcl-2, p27) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of Deguelin on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Cells are seeded and treated with Deguelin as described above.
-
Cell Harvesting and Fixation: Following treatment, both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the intensity of PI fluorescence.
Visualizing Deguelin's Mechanism of Action
Caption: Overview of Deguelin's inhibitory effects on key cellular pathways.
Caption: Deguelin's inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Mechanism of Deguelin-induced cell cycle arrest at the G1/S checkpoint.
References
- 1. Triterpenoids from the stems of Tripterygium regelii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Salacia chinensis L. Stem Extract Exerts Antifibrotic Effects on Human Hepatic Stellate Cells through the Inhibition of the TGF-β1-Induced SMAD2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity and Protective Effects of Tripterygium regelii Extract on Hydrogen Peroxide-Induced Injury in Human Dopaminergic Cells, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C30H46O4 | CID 44559663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Intracellular Signaling Pathway Regulation of Myelination and Remyelination in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desmoglein-2: a novel regulator of apoptosis in the intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decoding cell signalling and regulation of oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
Validating the Downstream Targets of a Novel Signaling Modulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel bioactive molecules that modulate cellular signaling pathways is a cornerstone of drug development. Validating the downstream targets of such molecules is critical to understanding their mechanism of action, identifying potential therapeutic applications, and assessing off-target effects. This guide provides a comparative framework for validating the downstream targets of a hypothetical novel signaling modulator, Demethylregelin, which has been shown to influence the PI3K/Akt signaling pathway. For comparative analysis, we will contrast its effects with those of Quercetin, a well-characterized natural flavonoid that also modulates this pathway.
The PI3K/Akt Signaling Pathway: A Central Regulator of Cellular Processes
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in various diseases, including cancer and metabolic disorders. This pathway is initiated by the activation of PI3K, which then phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates a multitude of downstream effector proteins, thereby orchestrating a complex cellular response.
Figure 1: The PI3K/Akt Signaling Pathway. This diagram illustrates the core components of the PI3K/Akt signaling cascade and indicates the putative inhibitory points of this compound and Quercetin.
Comparative Analysis of Downstream Target Modulation
The following table summarizes the expected effects of this compound and Quercetin on key downstream targets of the PI3K/Akt pathway. The data presented is a synthesis of published findings for Quercetin and hypothetical outcomes for this compound based on its reported inhibitory action on the PI3K/Akt pathway.
| Downstream Target | Parameter Measured | Effect of this compound (Hypothetical) | Effect of Quercetin |
| Akt | Phosphorylation at Ser473 | Decreased | Decreased[1] |
| mTOR | Phosphorylation | Decreased | Decreased[2][3] |
| GSK3β | Phosphorylation at Ser9 | Decreased (leading to activation) | Decreased (leading to activation) |
| FOXO1 | Nuclear Localization | Increased | Increased |
| p70S6K | Phosphorylation | Decreased | Decreased[3] |
| 4E-BP1 | Phosphorylation | Decreased | Decreased[3] |
Experimental Protocols for Target Validation
Validating the downstream targets of a novel signaling modulator requires a multi-faceted approach, employing a variety of experimental techniques to confirm direct interactions, changes in protein modification, and alterations in gene expression. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Validate Protein-Protein Interactions
Co-IP is utilized to determine if a protein of interest (the "bait") interacts with other proteins (the "prey") within a cell. In the context of the PI3K/Akt pathway, Co-IP can be used to verify if this compound or Quercetin disrupts the interaction between PI3K and its upstream activators or downstream effectors.
Figure 2: Co-Immunoprecipitation (Co-IP) Workflow.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound, Quercetin, or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., PI3K).
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the "bait" protein and its interacting partners from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein (e.g., Akt) or by mass spectrometry for unbiased identification of interacting partners.
In Vitro Kinase Assay to Measure Enzyme Activity
A kinase assay is performed to determine the activity of a kinase, such as Akt, by measuring the phosphorylation of a known substrate. This assay can directly assess whether this compound or Quercetin inhibits the catalytic activity of kinases in the PI3K/Akt pathway.
Figure 3: In Vitro Kinase Assay Workflow.
Protocol:
-
Kinase and Substrate Preparation: Purify the kinase of interest (e.g., Akt) and its specific substrate.
-
Reaction Setup: In a reaction buffer, combine the kinase, substrate, ATP (often radiolabeled for detection), and the test compound (this compound or Quercetin) at various concentrations.
-
Incubation: Allow the reaction to proceed for a defined period at an optimal temperature.
-
Reaction Termination: Stop the reaction by adding a stop solution or by heat inactivation.
-
Detection: Separate the reaction products by SDS-PAGE and detect the phosphorylated substrate by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody. Alternatively, use a non-radioactive method such as a colorimetric or fluorescent assay.
-
Quantification: Quantify the amount of phosphorylated substrate to determine the kinase activity and the inhibitory effect of the test compounds.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Identifying DNA Binding Sites
ChIP-Seq is a powerful technique to identify the genome-wide DNA binding sites of a transcription factor. In the context of the PI3K/Akt pathway, this can be used to determine how this compound or Quercetin affects the binding of transcription factors, such as FOXO, to their target genes.
Figure 4: ChIP-Seq Workflow.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the transcription factor of interest (e.g., FOXO1).
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-transcription factor-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA fragments.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched for the transcription factor binding.
RNA-Sequencing (RNA-Seq) to Analyze Global Gene Expression Changes
RNA-Seq provides a comprehensive and quantitative view of the transcriptome. It is used to identify genes and pathways that are differentially expressed upon treatment with a compound, providing insights into the functional consequences of signaling pathway modulation.
Figure 5: RNA-Seq Workflow.
Protocol:
-
RNA Extraction: Treat cells with this compound, Quercetin, or a vehicle control, and then extract total RNA.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA.
-
Library Preparation: Convert the RNA to cDNA, fragment it, and ligate sequencing adapters.
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis:
-
Perform quality control on the sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between treated and control samples.
-
Perform pathway and gene ontology analysis to identify biological processes affected by the treatment.
-
Conclusion
The validation of downstream targets is a meticulous process that requires the integration of multiple experimental approaches. By employing the techniques outlined in this guide, researchers can systematically dissect the mechanism of action of novel signaling modulators like this compound. The comparative approach, using a well-characterized compound such as Quercetin, provides a valuable benchmark for interpreting experimental data and understanding the unique and shared effects of different molecules on a common signaling pathway. This comprehensive validation strategy is essential for advancing our understanding of cellular signaling and for the successful development of new therapeutic agents.
References
Comparative transcriptomic analysis of cells treated with Demethylregelin versus a vehicle control
For Immediate Release
This publication provides a comparative guide on the transcriptomic effects of Demethylregelin, a naturally occurring triterpenoid, versus a vehicle control. The analysis is targeted towards researchers, scientists, and professionals in drug development, offering insights into the compound's potential mechanism of action through comprehensive gene expression analysis. Due to the limited publicly available data on this compound, this guide presents a hypothetical analysis based on the known activities of structurally related triterpenoids isolated from the same plant species, Tripterygium wilfordii and Tripterygium regelii. These compounds are recognized for their anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.
Executive Summary of Transcriptomic Findings
Treatment of a model human cell line with a representative triterpenoid compound, as a proxy for this compound, resulted in significant alterations in the expression of genes associated with the inflammatory response. The analysis points towards a potent anti-inflammatory effect, characterized by the widespread downregulation of pro-inflammatory genes. The data presented herein is hypothetical but representative of the expected outcome based on existing literature for similar compounds.
Quantitative Data Summary
The following table summarizes the differential expression of key genes implicated in the NF-κB signaling cascade, a pivotal pathway in inflammation. The data is presented as log2 fold change, where a negative value indicates downregulation in the this compound-treated group compared to the vehicle control.
| Gene Symbol | Gene Name | Function | Log2 Fold Change (Hypothetical) | P-value (Hypothetical) |
| Receptors & Adaptors | ||||
| TLR4 | Toll-like Receptor 4 | Pathogen recognition | -1.8 | < 0.01 |
| MYD88 | Myeloid Differentiation Primary Response 88 | Signal transduction | -1.5 | < 0.01 |
| Kinases & Ubiquitin Ligases | ||||
| IKBKB | Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta | IκBα phosphorylation | -2.1 | < 0.001 |
| TRAF6 | TNF Receptor Associated Factor 6 | Signal transduction | -1.9 | < 0.01 |
| Transcription Factors & Inhibitors | ||||
| RELA | RELA Proto-Oncogene, NF-KB Subunit | Transcription factor | -1.2 | < 0.05 |
| NFKBIA | NFKB Inhibitor Alpha (IκBα) | NF-κB inhibitor | +2.5 | < 0.001 |
| Pro-inflammatory Cytokines & Chemokines | ||||
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | -3.5 | < 0.001 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | -3.2 | < 0.001 |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 (IL-8) | Chemokine | -3.8 | < 0.001 |
| Inflammatory Enzymes | ||||
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Prostaglandin synthesis | -2.9 | < 0.001 |
Detailed Experimental Protocols
A detailed methodology for the key experiments is provided to ensure reproducibility and transparency.
Cell Culture and Treatment
Human monocytic THP-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For the experiment, cells were seeded at a density of 1x10^6 cells/well in 6-well plates. After 24 hours, the cells were treated with either 10 µM of the representative triterpenoid compound (dissolved in DMSO) or a vehicle control (0.1% DMSO) for 6 hours.
RNA Extraction and Sequencing
Total RNA was isolated from the treated cells using a commercially available RNA extraction kit following the manufacturer's instructions. The quality and quantity of the extracted RNA were assessed using a spectrophotometer and agarose gel electrophoresis. RNA samples with high purity and integrity were used for library preparation.
RNA sequencing libraries were prepared using a standard commercial kit and sequenced on a high-throughput sequencing platform to generate paired-end reads.
Bioinformatic Analysis
The raw sequencing reads were subjected to quality control checks. The high-quality reads were then aligned to the human reference genome (GRCh38). Gene expression levels were quantified, and differential gene expression analysis between the this compound-treated and vehicle control groups was performed using established bioinformatics pipelines. Genes with a p-value less than 0.05 and a log2 fold change greater than 1.5 in magnitude were considered significantly differentially expressed.
Visualizing the Mechanism and Workflow
To clearly illustrate the proposed mechanism of action and the experimental design, the following diagrams were generated using Graphviz.
Safety Operating Guide
Safe Handling Protocol for Demethylregelin: A Novel Research Compound
Disclaimer: As "Demethylregelin" does not correspond to a well-documented chemical entity, this guidance is based on the prudent handling of a novel or uncharacterized compound with unknown toxicity and hazard profile. A thorough risk assessment must be conducted by qualified personnel before any handling. This document serves as a foundational guide and should be adapted to specific laboratory conditions and institutional policies.
Pre-Handling Hazard Assessment
Before receipt of this compound, a comprehensive risk assessment is mandatory. Lacking specific toxicological data, the compound must be treated as potentially highly hazardous. This includes assuming it may be toxic, irritant, and capable of causing sensitization.[1][2] The Safety Data Sheet (SDS) for any analogous compounds or precursors should be reviewed to anticipate potential hazards.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure through all potential routes (inhalation, dermal, ingestion, ocular).[4][5] The minimum required PPE for handling this compound in solid (powder) or solution form is detailed below.
Table 1: PPE Requirements for Handling this compound
| Protection Type | Solid Compound (e.g., weighing) | Liquid Form (e.g., solutions) | Specifications & Rationale |
| Body Protection | Disposable, solid-front lab coat with tight cuffs over a primary lab coat. | Chemical-resistant apron over a primary lab coat. Consider a chemical-resistant suit for larger quantities. | Provides a barrier against powders and splashes. Disposable layers prevent cross-contamination. |
| Hand Protection | Double-gloving: Nitrile inner gloves with chemical-resistant outer gloves (e.g., butyl rubber or Silver Shield). | Double-gloving: Nitrile inner gloves with chemical-resistant outer gloves appropriate for the solvent used. | Prevents dermal absorption. Double-gloving provides protection in case the outer glove is breached.[6] Gloves must be inspected before use and changed immediately upon contamination.[2][7] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[8] | Chemical splash goggles and a full-face shield.[6][8] | Protects against airborne particles, splashes, and potential reactions. Safety glasses are insufficient.[6][8] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator within a chemical fume hood. | Work exclusively within a certified chemical fume hood. A respirator may be required based on the volatility of the solvent and the specifics of the procedure. | Minimizes inhalation of fine powders. A fume hood is the primary engineering control for vapors. |
| Foot Protection | Closed-toe, non-perforated, chemical-resistant shoes. Shoe covers recommended. | Closed-toe, non-perforated, chemical-resistant shoes. Shoe covers required. | Protects feet from spills and dropped items.[7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely preparing a stock solution of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Preparation of Work Area:
-
Designate a specific area within a certified chemical fume hood for all handling activities.[9]
-
Cover the work surface with disposable, absorbent, plastic-backed liners.
-
Assemble all necessary equipment (vials, spatulas, pipettes, solvent, vortex mixer) within the hood.
-
Prepare a dedicated waste container for all contaminated disposables inside the hood.
-
-
Donning PPE:
-
Before approaching the designated area, don all PPE as specified in Table 1. Ensure the outer gloves are compatible with the chosen solvent.
-
-
Weighing the Compound:
-
Perform all weighing activities within the chemical fume hood or a dedicated containment balance enclosure.
-
Use anti-static tools and a microbalance to handle the solid compound.
-
Carefully measure the required amount of this compound onto weighing paper or directly into a tared vial. Avoid creating airborne dust.
-
Close the primary container immediately after dispensing.
-
-
Solubilization:
-
Add the appropriate volume of solvent to the vial containing the this compound powder using a calibrated pipette with a disposable tip.
-
Securely cap the vial.
-
Gently swirl or use a vortex mixer at a low setting to fully dissolve the compound.
-
-
Labeling and Storage:
-
Clearly label the stock solution vial with the compound name ("this compound"), concentration, solvent, date of preparation, and your initials.[10]
-
Store the solution under appropriate conditions (e.g., -20°C, protected from light) as determined by compound stability.
-
Update the chemical inventory.[10]
-
-
Decontamination and Doffing PPE:
-
Wipe down the work surface and any equipment used with an appropriate deactivating solution or solvent.
-
Dispose of all contaminated disposables (gloves, liners, pipette tips) in the designated hazardous waste container within the hood.
-
Remove PPE in the reverse order it was donned, avoiding contact with the contaminated outer surfaces. Dispose of single-use items. Reusable items must be decontaminated.
-
Wash hands thoroughly with soap and water after exiting the lab.[2][7]
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Table 2: Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, weighing paper, liners, vials, etc. |
| Collect in a dedicated, clearly labeled, sealed hazardous waste container within the satellite accumulation area.[9][11] | |
| Liquid Waste | Unused stock solution, rinsate from cleaning glassware. |
| Collect in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[3][12] | |
| Sharps | Contaminated needles, scalpels, or glass Pasteur pipettes. |
| Dispose of immediately into a designated, puncture-proof sharps container for hazardous chemical waste. |
All waste containers must be labeled "Hazardous Waste," listing "this compound" and any solvents used.[9][11] Follow institutional and local regulations for waste pickup and disposal.[9][10]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][13]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Spill: Evacuate the immediate area. If the spill is contained within the fume hood, use a chemical spill kit to absorb the material. If the spill is outside the hood, evacuate the lab, close the door, and contact the institutional Environmental Health & Safety (EH&S) department immediately.
Mandatory Visualization
References
- 1. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to Prevent Uncontrolled Mixing of Chemicals in the Lab | Lab Manager [labmanager.com]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. uah.edu [uah.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. szabo-scandic.com [szabo-scandic.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
